Product packaging for Difloxacin(Cat. No.:CAS No. 98106-17-3)

Difloxacin

Número de catálogo: B1670560
Número CAS: 98106-17-3
Peso molecular: 399.4 g/mol
Clave InChI: NOCJXYPHIIZEHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context and Evolution of Fluoroquinolone Antibiotics

The journey of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. wikipedia.org Nalidixic acid, a naphthyridine derivative, is considered the first-generation quinolone and was primarily used for treating urinary tract infections caused by Gram-negative bacteria. wikipedia.orgnih.gov Subsequent first-generation quinolones, such as pipemidic acid and oxolinic acid, offered only marginal improvements. wikipedia.org

A significant breakthrough occurred in the early 1980s with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, leading to the development of fluoroquinolones. acs.org This structural modification dramatically increased the potency and expanded the antibacterial spectrum. acs.org Norfloxacin (B1679917) was the first of these 6-fluorinated quinolones, marking the beginning of the second generation. nih.gov This new class demonstrated enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and moderate activity against Gram-positive bacteria. nih.govtandfonline.com

This advancement paved the way for further structural modifications, leading to the development of subsequent generations of fluoroquinolones with even broader spectrums of activity, improved pharmacokinetic properties, and enhanced efficacy against Gram-positive and atypical pathogens. nih.govresearchgate.net

Table 1: Evolution of Quinolone Antibiotics

GenerationRepresentative Compound(s)Year of Introduction/DiscoveryKey AdvancementPrimary Spectrum of Activity
First Nalidixic Acid1962First quinolone antibacterialNarrow-spectrum, primarily Gram-negative (Enterobacteriaceae) for UTIs. wikipedia.org
Second Norfloxacin, Ciprofloxacin (B1669076), Difloxacin Early 1980sAddition of fluorine at C-6.Expanded Gram-negative coverage, moderate Gram-positive activity. wikipedia.orgla.gov
Third Levofloxacin, SparfloxacinLate 1980s-1990sModified side chains.Improved activity against Gram-positive bacteria (especially Streptococcus pneumoniae). pharmacologymentor.com
Fourth Moxifloxacin (B1663623), TrovafloxacinLate 1990sFurther structural modifications.Broad-spectrum including Gram-positive, Gram-negative, and anaerobic bacteria. nih.govresearchgate.net

Classification and Structural Distinctions of this compound within the Fluoroquinolone Class

Fluoroquinolones are generally classified into four generations based on their chemical structure and spectrum of antimicrobial activity. wikipedia.org this compound is classified as a second-generation fluoroquinolone. wikipedia.orgnbinno.com

The core chemical structure of fluoroquinolones is a bicyclic system featuring a 4-quinolone nucleus. Key structural features that determine their activity include:

A carboxyl group at position 3 and a keto group at position 4 are essential for DNA gyrase binding.

A fluorine atom at position 6, the defining feature of fluoroquinolones, enhances potency and cell penetration. pharmacologymentor.com

The substituent at the N-1 position influences potency and pharmacokinetics.

The substituent at the C-7 position modulates the spectrum of activity and potency.

This compound's chemical name is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. wikipedia.org Its structure is a derivative of pefloxacin, where the ethyl group at the N-1 position is replaced by a p-fluorophenyl group. nih.gov This substitution, along with the 4-methylpiperazinyl group at C-7, contributes to its characteristic broad-spectrum activity. nih.gov

Table 2: Structural Comparison of Selected Fluoroquinolones

CompoundGenerationKey Substituent at N-1Key Substituent at C-7
Nalidixic Acid FirstEthylMethyl
Ciprofloxacin SecondCyclopropylPiperazinyl
This compound Secondp-Fluorophenyl4-Methylpiperazinyl
Levofloxacin ThirdMethyl-piperazinyl (as part of a tricyclic structure)Methyl-piperazinyl (as part of a tricyclic structure)
Moxifloxacin FourthCyclopropylDiazabicyclononyl

Contemporary Significance of this compound in Veterinary Antimicrobial Strategies

This compound holds a significant place in veterinary medicine as an antibiotic specifically developed for animal use. nih.govadvacarepharma.com It was approved by the U.S. Food and Drug Administration (FDA) in 1997 for use in canines. wikipedia.org Its use is also indicated for poultry, such as chickens and turkeys. advacarepharma.com

The contemporary importance of this compound is rooted in its broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative pathogens. toku-e.comratguide.com It is used to treat infections in dogs affecting the skin, soft tissues, and urinary tract. wikipedia.orgpetmd.com In poultry, it is indicated for respiratory and skin infections. advacarepharma.com One of its key pharmacokinetic advantages is a longer elimination half-life compared to some other fluoroquinolones, which allows for once-daily administration. ratguide.comnbinno.com Furthermore, unlike many other fluoroquinolones, renal clearance accounts for only a small percentage of its elimination in dogs, making it a potentially suitable option for animals with compromised kidney function. wikipedia.org

In the current landscape of rising antimicrobial resistance, the judicious use of effective antibiotics like this compound is critical. mdpi.comncsu.edu Veterinary diagnostic laboratories utilize this compound in antimicrobial susceptibility testing (AST) panels to guide veterinarians in making informed treatment decisions. nbinno.com This practice helps to ensure therapeutic success and minimize the selection pressure that drives the development of resistant bacteria, aligning with the principles of antimicrobial stewardship. ncsu.edunbinno.com

Table 3: In Vitro Activity of this compound Against Select Veterinary Pathogens

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Escherichia coliGram-Negative0.1875 toku-e.com
Mycobacterium tuberculosisAcid-Fast0.5 - 8 toku-e.com
Staphylococcus spp.Gram-PositiveEffective against susceptible strains. lktlabs.com
Pasteurella spp.Gram-NegativeEffective against susceptible strains. lktlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19F2N3O3 B1670560 Difloxacin CAS No. 98106-17-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJXYPHIIZEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91296-86-5 (hydrochloride)
Record name Difloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048348
Record name Difloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98106-17-3
Record name Difloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98106-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Underpinnings of Difloxacin S Antimicrobial Action

Elucidation of DNA Gyrase Inhibition by Difloxacin

The primary target of this compound's action in many bacterial species, particularly Gram-negative bacteria, is bacterial DNA gyrase. wikipedia.orgwikidata.orgwikipedia.org DNA gyrase is a vital enzyme responsible for introducing negative supercoils into bacterial DNA. This negative supercoiling is crucial for relieving the torsional stress that arises during DNA replication and transcription, allowing these processes to proceed efficiently. nih.govwikipedia.orgwikidoc.orgwikidata.org By inhibiting DNA gyrase, this compound prevents the enzyme from performing its essential function, thereby trapping the DNA after replication and disrupting the maintenance of the bacterial DNA's superhelical structure. nih.govwikipedia.orgwikipedia.orgfishersci.ca

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA subunits and two GyrB subunits (A₂B₂). wikidoc.orgfishersci.ca The GyrA subunits are responsible for the DNA breakage and reunion activity, containing the active-site tyrosine residues that facilitate transient double-strand DNA breaks. wikidoc.orgfishersci.ca Conversely, the GyrB subunits are involved in ATP binding and hydrolysis, providing the energy required for the supercoiling process. wikidoc.orgfishersci.ca Fluoroquinolones, including this compound, bind to specific domains and conformations within this enzyme-DNA complex. This binding stabilizes the covalent enzyme-DNA intermediate where the DNA is cleaved, effectively preventing the resealing of the DNA strands. mims.comwikipedia.orgwikidata.org Resistance to fluoroquinolones often involves point mutations, particularly in the GyrA subunit, which can reduce the drug's binding affinity. mims.comwikipedia.orgfishersci.ca

The fundamental role of DNA gyrase is to manage DNA topology by introducing negative supercoils, which is essential for unwinding the double helix during replication. wikipedia.orgwikidata.orgfishersci.camims.com this compound's inhibitory action directly interferes with this crucial process. By preventing DNA gyrase from relaxing positive supercoils that accumulate ahead of the replication fork, this compound causes a build-up of torsional stress in the bacterial DNA. wikipedia.orgwikidata.orgmims.com This disruption effectively stalls DNA replication and transcription, leading to a cascade of detrimental cellular events. wikipedia.orgwikidata.orgfishersci.cafishersci.ca

Investigation of DNA Topoisomerase IV Interaction

In addition to DNA gyrase, this compound also targets bacterial DNA topoisomerase IV. While DNA gyrase is often considered the primary target in Gram-negative bacteria, topoisomerase IV serves as a crucial secondary target, particularly in Gram-positive organisms. wikipedia.orgwikidata.orgwikipedia.org DNA topoisomerase IV plays a pivotal role in the decatenation process, which involves unlinking the newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells during bacterial cell division. wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.orgfishersci.ca By interacting with and inhibiting topoisomerase IV, this compound disrupts this essential partitioning of replicated DNA, thereby preventing bacterial cell division. wikipedia.orgfishersci.ca

Cellular Consequences of Nucleic Acid Synthesis Inhibition

The inhibition of both DNA gyrase and DNA topoisomerase IV by this compound leads to a critical cellular outcome: the stabilization of the enzyme-DNA cleavage complexes. mims.comwikipedia.orgwikidata.org These stabilized complexes act as physical roadblocks on the bacterial chromosome, impeding the progression of DNA replication forks and transcription machinery. mims.comwikipedia.orgwikidata.org This blockage culminates in the accumulation of lethal DNA breaks, which trigger a cascade of cellular responses ultimately leading to bacterial cell death. mims.comwikipedia.orgfishersci.ca Research findings indicate a rapid decrease in DNA and RNA synthesis rates in the presence of quinolones, correlating with the observed inhibition of bacterial growth. wikipedia.orgfishersci.cawikidata.org

Advanced Pharmacokinetic and Pharmacodynamic Profiling of Difloxacin

Absorption Dynamics Across Diverse Animal Models

The absorption dynamics of difloxacin vary depending on the animal model and the route of administration, influencing its bioavailability and subsequent systemic exposure.

Oral Bioavailability and Gastrointestinal Absorption Kinetics

This compound demonstrates good oral absorption across several animal species. In healthy horses, intragastric (IG) administration of this compound (5 mg/kg) resulted in an absolute bioavailability of 68.62% ± 10.60%, with a maximum plasma concentration (Cmax) of 0.732 ± 0.05 mg/L europa.euopenveterinaryjournal.com. The disposition following IG administration was best described by a one-compartment model, with a mean half-life of 10.75 hours europa.eulongdom.org.

In Japanese quails, oral administration of this compound (10 mg/kg) led to rapid absorption, achieving a peak plasma concentration (Cmax) of 3.67 µg/mL at a time to maximum concentration (Tmax) of 1.90 hours. The oral bioavailability in quails was high, recorded at 84.40% biorxiv.orgturkjps.org. The absorption half-life was approximately 0.5 hours, and the mean absorption time (MAT) was 1.11 hours, indicating swift uptake from the gastrointestinal tract biorxiv.orgturkjps.org.

For broiler chickens, oral administration of this compound (10 mg/kg bodyweight) showed systemic bioavailability of 86.2% in healthy chickens and 90.6% in E. coli-infected birds. Peak serum concentrations were 1.34 ± 0.09 µg/mL and 1.05 ± 0.06 µg/mL, attained at Tmax values of 2.27 ± 0.07 hours and 2.43 ± 0.06 hours, respectively mdpi-res.comnih.gov. Another study in chickens reported prompt absorption with an absorption half-life of 1.4 hours and a Tmax of 2.6 hours, with moderate oral bioavailability nih.govresearchgate.net. In probiotic-pretreated chickens, oral bioavailability was 72.82% ± 5.35%, compared to 64.56% ± 5.29% in non-pretreated chickens, suggesting modulation by probiotics mdpi.com. In turkeys, this compound exhibits a moderate oral bioavailability of approximately 58% bu.edu.egresearchgate.net.

In dogs, oral administration of a 5 mg/kg bodyweight dose resulted in an average peak plasma concentration of 1.8 µg/mL in approximately 3 hours, with about 95% of the oral dose absorbed bu.edu.eg.

Intravenous and Intramuscular Absorption Characteristics

This compound's absorption characteristics also differ significantly with parenteral routes.

In horses, intravenous (IV) administration of this compound (5 mg/kg) displayed a mean half-life of 2.66 hours, with a clearance of 0.28 L/kg·h. The plasma concentration-time data after IV administration were best described by a two-compartment open model europa.eulongdom.orgopenveterinaryjournal.com. Following intramuscular (IM) administration in horses, the absolute mean bioavailability was remarkably high at 95.81% ± 3.11%, with a Cmax of 1.48 ± 0.12 mg/L. The disposition after IM administration was best described by a one-compartment model, and the mean half-life was 5.72 hours europa.eulongdom.orgopenveterinaryjournal.com.

In camels, IV injection of this compound (5 mg/kg b.wt) showed a two-compartment open model, with distribution and elimination half-lives of 0.513 ± 0.01 hours and 6.3 ± 0.15 hours, respectively. After IM injection, this compound was absorbed with a half-life of 0.95 ± 0.003 hours, reaching a peak serum concentration (Cmax) of 2.59 ± 0.19 µg/mL at a Tmax of 3.05 ± 0.035 hours. The systemic bioavailability after IM administration was 87.95% researchgate.net. Another study in dromedary camels reported an absolute bioavailability of 93.51% ± 11.63% after IM administration, with a Cmax of 2.84 ± 0.34 µg/mL achieved at 1.42 ± 0.21 hours researchgate.net.

In goats, IV administration of this compound (5 mg/kg) also followed a two-compartment open model, with an elimination half-life of 6.3 ± 0.11 hours. Following IM administration, this compound was rapidly absorbed, with a mean peak serum concentration of 4.1 ± 0.23 µg/mL achieved 1 hour post-administration. The systemic availability in goats was 95.4% ± 1.17% nih.gov.

In rabbits, this compound was rapidly absorbed after IM administration, with a mean peak plasma concentration (Cmax) of 3.85 µg/mL achieved at 1.61 hours (Tmax) post-administration. The systemic bioavailability was 95.29% mdpi.com.

In pigeons, IM administration of this compound (10 mg/kg BW) resulted in a Cmax of 6.52 ± 1.62 µg/mL at 0.63 ± 0.24 hours, with a bioavailability of 90.25% ± 26.14%.

The following table summarizes key absorption parameters for this compound across different animal models and administration routes:

Animal ModelRouteDose (mg/kg)Bioavailability (%)Cmax (µg/mL or mg/L)Tmax (hours)Half-life (hours)
Horses europa.euopenveterinaryjournal.comIG568.62 ± 10.600.732 ± 0.05NA10.75
Horses europa.euopenveterinaryjournal.comIM595.81 ± 3.111.48 ± 0.12NA5.72
Horses europa.euopenveterinaryjournal.comIV5NANANA2.66
Japanese Quails biorxiv.orgturkjps.orgPO1084.403.671.905.26 (elimination)
Broiler Chickens (Healthy) mdpi-res.comnih.govOral1086.21.34 ± 0.092.27 ± 0.074.7 ± 0.34 (elimination)
Broiler Chickens (Infected) mdpi-res.comnih.govOral1090.61.05 ± 0.062.43 ± 0.063.42 ± 0.19 (elimination)
Camels researchgate.netIM587.952.59 ± 0.193.05 ± 0.0355.86 ± 0.33 (elimination)
Dromedary Camels researchgate.netIM593.51 ± 11.632.84 ± 0.341.42 ± 0.213.46 ± 0.42 (elimination)
Goats nih.govIM595.4 ± 1.174.1 ± 0.2316.3 ± 0.11 (elimination)
Rabbits mdpi.comIM595.293.851.613.82 (elimination)
PigeonsIM1090.25 ± 26.146.52 ± 1.620.63 ± 0.241.61 ± 0.3 (elimination)
PigeonsPO1038.35 ± 10.451.81 ± 0.472.60 ± 0.972.64 ± 0.64 (elimination)
Dogs bu.edu.egOral5~951.8~39.3 (elimination)

Impact of Formulation on Absorption (e.g., Nano-emulsion this compound)

While nanoemulsions generally offer advantages in improving drug absorption and bioavailability, specific in vivo pharmacokinetic data directly comparing a nano-emulsion formulation of this compound to a conventional this compound formulation in terms of Cmax, Tmax, and AUC are not extensively documented in the available literature. However, in vitro studies have shown that nano-emulsion this compound (NED) can be more effective against Salmonella Enteritidis isolates than commercial this compound (CD), with NED inhibiting bacterial growth at lower concentrations (0.78 µg/mL for NED vs. 0.62 µg/mL for CD in agar (B569324) well diffusion tests) openveterinaryjournal.com. This improved in vitro efficacy suggests a potential for enhanced in vivo performance, possibly through better absorption and distribution, consistent with the general benefits observed with other drugs formulated as nanoemulsions longdom.orgresearchgate.net. For instance, studies with other drugs like moxifloxacin (B1663623) and berberine (B55584) hydrochloride have demonstrated that nanoemulsion formulations can lead to significantly higher Cmax and AUC values, and sometimes prolonged Tmax, compared to conventional formulations, indicating improved systemic absorption and bioavailability researchgate.net.

Distribution Patterns in Biological Systems

This compound is known for its extensive distribution throughout the animal body, a characteristic shared by many fluoroquinolones due to their large volume of distribution and low plasma protein binding europa.eulongdom.orgbu.edu.eg.

Volume of Distribution and Tissue Penetration Profiles

The volume of distribution at steady-state (Vdss) indicates the extent to which a drug distributes into body tissues rather than remaining in the plasma. This compound typically exhibits a relatively large Vdss, suggesting good penetration into various tissues.

In horses, this compound had a Vss of 1.02 L/kg, indicating wide distribution and penetration through biological membranes. In camels, the Vdss was 1.10 ± 0.035 L/kg after IV injection researchgate.net. Dromedary camels showed a Vdss of 1.02 ± 0.21 L/kg researchgate.net. For goats, the Vdss was 1.1 ± 0.012 L/kg nih.gov. In rabbits, the Vdss was 1.51 L/kg, suggesting rapid distribution to tissues mdpi.com. In Japanese quails, the Vdss was 1.54 ± 0.06 L/kg, also indicating wide distribution biorxiv.orgnih.gov. In healthy broiler chickens, the Vdss was 3.14 ± 0.11 L/kg, increasing to 9.25 ± 0.43 L/kg in E. coli-infected birds, suggesting altered distribution in disease states mdpi-res.com. In chickens, this compound is well distributed with a Vd of 4.7 L/kg, and in turkeys, it is very well distributed with a Vd of 9.9 L/kg bu.edu.egresearchgate.net.

The extensive tissue distribution of this compound is attributed to its pKa values (6.1-7.5), which allow it to exist predominantly in a non-ionized, fat-soluble form at blood pH, facilitating diffusion into tissues researchgate.net. This is further supported by its reduced binding to plasma proteins researchgate.net.

Distribution into Specific Body Fluids and Tissues (e.g., Endometrial, Cerebrospinal, Synovial, Peritoneal, Urine)

This compound effectively penetrates various body fluids and tissues, achieving concentrations that are often higher than concurrent serum concentrations.

In mares, after repeated intragastric administration, this compound was well distributed to body fluids and endometrial tissues. Highest mean concentrations were observed in:

Synovial fluid: 1.26 ± 0.49 µg/mL at 100 hours turkjps.orgresearchgate.net.

Peritoneal fluid: 1.50 ± 0.56 µg/mL at 98 hours turkjps.orgresearchgate.net.

Endometrial tissue: 0.78 ± 0.48 µg/g at 97.5 hours turkjps.orgresearchgate.net.

Cerebrospinal fluid (CSF): 0.87 ± 0.52 µg/mL at 99 hours turkjps.orgresearchgate.net.

Urine: 92.05 ± 30.35 µg/mL at 104 hours turkjps.orgresearchgate.net.

Even though less than 5% of a this compound dose is renally eliminated in dogs, urine concentrations can reach 10 times plasma concentrations after a single dose.

In chickens and turkeys, this compound shows significant tissue concentrations. Tissue-to-plasma ratios in chickens range from 0.6 (abdominal fat), 2.4 (lung), 4.5 (muscle), to 14.1 (liver) bu.edu.egresearchgate.net. In turkeys, these ratios are 2.5 (abdominal fat), 3.7 (muscle), 4.8 (lung), to 36.5 (liver) bu.edu.egresearchgate.net. This compound residues have been detected in edible tissues such as muscle, liver, and kidney up to 72 hours, and in liver and kidney up to 5 days after the last oral administration in chickens, with highest concentrations typically in the kidney, followed by liver and muscle researchgate.net.

The following table summarizes this compound concentrations in specific body fluids and tissues in mares after repeated intragastric administration:

Body Fluid/TissueHighest Mean Concentration (µg/mL or µg/g)Time to Peak (hours)
Synovial Fluid turkjps.orgresearchgate.net1.26 ± 0.49100
Peritoneal Fluid turkjps.orgresearchgate.net1.50 ± 0.5698
Endometrial Tissue turkjps.orgresearchgate.net0.78 ± 0.4897.5
Cerebrospinal Fluid (CSF) turkjps.orgresearchgate.net0.87 ± 0.5299
Urine turkjps.orgresearchgate.net92.05 ± 30.35104

Plasma Protein Binding Characteristics

The extent to which this compound binds to plasma proteins varies among species. In dogs, approximately 50% of this compound is bound to circulating plasma proteins. wikipedia.org Studies have shown lower binding percentages in other animals, such as camels (23% in vitro), rabbits (21.45%), and goats (13.79%). ekb.eg In humans, plasma protein binding for this compound ranges from 46% to 52%. ekb.eg For crucian carp, plasma protein binding levels have been reported between 52.66% and 80.56%, with an assumed average of 66.7%. mdpi.com In calf plasma, this compound binding ranges from 31.7% to 36.8%. researchgate.net Generally, most fluoroquinolones, including this compound, exhibit low plasma protein binding (typically 20% to 40%) and primarily bind to albumin. nih.gov

SpeciesPlasma Protein Binding (%)Source
Dogs~50 wikipedia.org
Camels23 (in vitro) ekb.eg
Rabbits21.45 ekb.eg
Goats13.79 ekb.eg
Humans46-52 ekb.eg
Crucian Carp52.66-80.56 (Avg. 66.7) mdpi.com
Calves (plasma)31.7-36.8 researchgate.net

Elimination Pathways and Excretion Kinetics

This compound's elimination from the body involves a complex interplay of metabolic transformations and excretion routes.

Hepatic Metabolism and Glucuronidation Pathways

This compound is extensively metabolized, primarily in the liver, through glucuronidation. wikipedia.orgasm.org This process involves the transfer of a glucuronic acid component to the drug, making it more water-soluble for excretion. wikipedia.org Most of the glucuronide ester formed is subsequently secreted into the bile. asm.org In humans, unconjugated metabolites in plasma are negligible, with this compound and its glucuronide being the major components in urine, each accounting for approximately 10% of the administered dose. asm.orgasm.org Minor metabolites, such as N-desmethyl and N-oxide forms, also contribute to the metabolic profile, accounting for 2% to 4% of the dose. asm.org It is noteworthy that cats lack the specific enzymatic pathway for glucuronidation, which makes this compound administration potentially problematic for this species due to likely toxicity. wikipedia.org

Biliary Secretion and Enterohepatic Recirculation

A significant portion of this compound's glucuronide ester is secreted into the bile. asm.org This biliary secretion is an important route of elimination for this compound and its conjugates. msdvetmanual.com Following secretion into the bile, the glucuronide can be hydrolyzed in the intestines by gut microflora, leading to the reabsorption of the aglycone. asm.orgelifesciences.org This process, known as enterohepatic recirculation, allows the drug to re-enter the bloodstream, thereby extending its half-life. wikipedia.org Evidence from studies in dogs indicates that over 80% of administered radiolabel is recovered in the feces after both oral and intravenous administration, highlighting the prominence of biliary excretion. asm.org

Renal Excretion Mechanisms

While biliary excretion is a major route, renal excretion also contributes to this compound's elimination. In dogs, renal clearance accounts for only about 5% of the drug's removal from the system. wikipedia.org In humans, renal clearances ranging from 4.1 to 5.6 ml/min suggest extensive reabsorption from the glomerular filtrate. asm.orgasm.org For cattle, 7% to 18% of this compound is eliminated via urine. europa.eu Renal excretion for most quinolones typically involves both glomerular filtration and tubular secretion. msdvetmanual.comhec.gov.pk In cases of renal impairment, the clearance of this compound can be compromised. msdvetmanual.com

Half-life Determination Across Species and Administration Routes

The elimination half-life of this compound varies considerably depending on the species and the route of administration, reflecting differences in metabolism and excretion rates.

SpeciesAdministration RouteHalf-life (hours)Source
DogsOral9.3 wikipedia.org
Oral6.9 researchgate.net
Oral8.52 ekb.eg
Subcutaneous5.8 europa.eu
CamelsIntravenous6.3 ekb.eg
Intramuscular5.86 ekb.eg
PigsIntravenous7.92 nih.govtandfonline.com
Intravenous17.14 nih.gov
Oral11.8 nih.govtandfonline.com
Oral16.67 nih.gov
Intramuscular25.79 nih.gov
ChickensIntravenous4.10 nih.govtandfonline.com
Intravenous9.53 researchgate.netnih.gov
Intravenous (Healthy)3.7 researchgate.netnih.govtandfonline.com
Intravenous (E. coli infected)6.42 researchgate.netnih.govtandfonline.com
Oral7.35 ekb.egnih.govtandfonline.com
Oral12.23 researchgate.netnih.gov
Oral (Healthy)4.7 researchgate.netnih.govtandfonline.com
Oral (E. coli infected)3.42 researchgate.netnih.govtandfonline.com
Intramuscular5.64 nih.gov
TurkeysOral~7 europa.eu
HorsesIntravenous2.66 avma.orgresearchgate.netnih.gov
Intramuscular5.72 avma.orgresearchgate.netnih.gov
Intragastric10.75 avma.orgresearchgate.netnih.gov
GoatsIntravenous (Lactating)4.92 moswrat.com
Intravenous (Non-lactating)6.3 moswrat.com
PigeonsIntravenous4.27 researchgate.net
Intramuscular1.61 researchgate.net
Oral2.64 researchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Integration for Efficacy Optimization

The pharmacokinetic-pharmacodynamic (PK/PD) integration for this compound is crucial for understanding and optimizing its efficacy. Fluoroquinolones, including this compound, are characterized by concentration-dependent bactericidal activity. avma.org This means that the effectiveness of the drug is highly correlated with achieving and maintaining specific drug concentrations at the site of infection.

Key PK/PD parameters, such as the ratio of the area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC), are predictive of favorable clinical outcomes. kc-usercontent.com For instance, in crucian carp, studies have shown that this compound achieved AUC/MIC ratios above 8.495 and 40.93 against Aeromonas hydrophila, indicating its potential efficacy. mdpi.com Similarly, in chickens, this compound serum concentrations significantly exceeded the minimum inhibitory concentration (MIC) of E. coli O78, which was reported as 0.02 µg/ml, suggesting effective treatment of infections. researchgate.netnih.govtandfonline.com The ability of this compound to achieve high concentrations in various tissues and intracellularly, coupled with its broad antibacterial spectrum, underpins its therapeutic effectiveness in a wide range of infections. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations and Clinical Breakpoints

The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial strain idexx.dk. MIC values are inherently strain-dependent, exhibiting variability across different bacterial species and even among individual strains within the same species idexx.dk. The determination of MICs for this compound typically involves standardized laboratory techniques, such as the agar dilution method or automated susceptibility testing systems idexx.dkasm.orgcore.ac.uk.

Research has provided comprehensive data on this compound's MIC values against a diverse range of bacterial pathogens. For instance, studies involving canine bacterial isolates showed MICs for American gram-negative isolates ranging from 0.06 to 2.0 µg/mL, while Dutch gram-negative isolates exhibited a range of 0.016 to 8.0 µg/mL nih.gov. Certain European strains of Proteus mirabilis and Klebsiella pneumoniae, along with Bordetella bronchiseptica, demonstrated comparatively higher MICs, indicating less susceptibility to this compound nih.gov. For American gram-positive cocci, MICs ranged from 0.125 to 4.0 µg/mL, and for Dutch isolates, they ranged from 0.125 to 2.0 µg/mL nih.gov.

In equine pathogens, Salmonella spp. and Pasteurella spp. isolates were consistently susceptible to this compound, with zones of inhibition ranging from 25 to 33 mm and 29 to 40 mm, respectively nih.gov. Escherichia coli isolates also showed good susceptibility, with 13 out of 16 isolates being susceptible and exhibiting inhibition zones from 25 to 34 mm nih.gov. Susceptibility among gram-positive organisms in equine isolates was more variable, with 9 out of 10 Streptococcus equi subsp. equi isolates demonstrating susceptibility nih.gov. This compound has also shown activity against anaerobic bacteria, including Bacteroides fragilis, Fusobacterium, and Actinomyces species, with MIC values ranging from ≤0.125 to 8 µg/mL caymanchem.com. For Escherichia coli O78, MIC and Minimum Bactericidal Concentration (MBC) values were reported as 0.02 µg/mL and 0.04 µg/mL, respectively researchgate.net. Against Mycoplasma gallisepticum, this compound's MIC50/90 values were 1/2 µg/mL alliedacademies.org. In a study involving Streptococcus suis isolates, this compound MICs ranged from 0.5 to 4.0 µg/mL, with a MIC50 of 1.0 µg/mL mdpi.com.

Clinical breakpoints, also known as interpretive criteria, are established values that classify bacteria as susceptible, intermediate, or resistant to an antibiotic idexx.dkmerck-animal-health-usa.com. These breakpoints are derived from extensive in vitro data, pharmacokinetic studies, and field trial results merck-animal-health-usa.com. For this compound, the reported MIC breakpoints are ≤ 0.5 μg/mL for susceptible organisms, 1 to 2 μg/mL for intermediate organisms, and ≥ 4 μg/mL for resistant organisms nih.gov. These breakpoints have been determined by organizations such as the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI) idexx.dknih.govwikipedia.orgjscm.org.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

Pathogen/Isolate TypeMIC Range (µg/mL)Reference
Canine Gram-Negative (American)0.06 - 2.0 nih.gov
Canine Gram-Negative (Dutch)0.016 - 8.0 nih.gov
Canine Gram-Positive Cocci (American)0.125 - 4.0 nih.gov
Canine Gram-Positive Cocci (Dutch)0.125 - 2.0 nih.gov
Escherichia coli O78 (Broiler Chickens)0.02 researchgate.net
Mycoplasma gallisepticumMIC50/90: 1/2 alliedacademies.org
Streptococcus suis0.5 - 4.0 (MIC50: 1.0) mdpi.com
Anaerobic Bacteria (B. fragilis, Fusobacterium, Actinomyces)≤0.125 - 8 caymanchem.com

Table 2: Clinical Breakpoints for this compound

CategoryMIC Breakpoint (µg/mL)Reference
Susceptible≤ 0.5 nih.gov
Intermediate1 - 2 nih.gov
Resistant≥ 4 nih.gov

Area Under the Curve to MIC Ratio (AUC/MIC) as a Predictive Efficacy Index

The Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) is a crucial pharmacokinetic/pharmacodynamic (PK/PD) index for concentration-dependent antimicrobial agents, including fluoroquinolones like this compound researchgate.netfrontiersin.orgconicet.gov.arenvt.fr. This ratio integrates the total drug exposure over time (AUC) with the susceptibility of the pathogen (MIC), providing a robust predictor of antimicrobial efficacy researchgate.netconicet.gov.ar.

Research findings consistently demonstrate the predictive value of AUC/MIC for this compound's therapeutic success. For fluoroquinolones, an AUC/MIC ratio of ≥ 125 is generally recommended as a target for predicting clinical success, particularly against Gram-negative infections nih.govresearchgate.netresearchgate.netfrontiersin.orgenvt.frnih.gov. Ratios exceeding 100 have been shown to prevent bacterial regrowth, while values greater than 250 can lead to more rapid bacterial killing conicet.gov.arenvt.frdvm360.com.

Specific studies on this compound have reported various AUC/MIC values in different animal models and against different pathogens. In mares, after oral administration of this compound, an AUC/MIC ratio of 101 was observed for pathogens with an MIC of 0.25 µg/mL, approaching the desired ratios for clinical success nih.gov. In broiler chickens, an oral dose of 30 mg/kg body weight resulted in an AUC/MIC ratio of 106.41, indicating potential clinical efficacy against Klebsiella pneumoniae ahri.gov.eg. Another study in chickens, using a single oral dose of this compound at 10 mg/kg, yielded an AUC/MIC ratio of 121.6 against E. coli O78 (assuming an MIC of 0.1 µg/mL), which is close to the accepted breakpoint for clinical efficacy of fluoroquinolones researchgate.net. However, against Mycoplasma gallisepticum in chickens, reported AUC/MIC values were lower, at 52.6 and 45.25 in probiotic-treated and non-treated birds, respectively, assuming an MIC ≤ 0.20 µg/mL actavet.org.

Table 3: this compound AUC/MIC Ratios and Efficacy Targets

Context/PathogenReported AUC/MIC RatioTarget AUC/MIC RatioEfficacy ImplicationReference
Mares (MIC 0.25 µg/mL)101≥ 125Near desired ratio for clinical success nih.gov
Klebsiella pneumoniae (Broiler Chickens)106.41≥ 125Potential clinical efficacy ahri.gov.eg
E. coli O78 (Broiler Chickens)121.6 (at MIC 0.1 µg/mL)≥ 125Near accepted breakpoint for clinical efficacy researchgate.net
Mycoplasma gallisepticum (Probiotic-treated chickens)52.6-Lower efficacy predicted actavet.org
Mycoplasma gallisepticum (Non-treated chickens)45.25-Lower efficacy predicted actavet.org
General Fluoroquinolones-> 100Prevents bacterial regrowth conicet.gov.ar
General Fluoroquinolones-> 250Rapid bacterial killing envt.frdvm360.com

Peak Plasma Concentration to MIC Ratio (Cmax/MIC) as a Predictive Efficacy Index

The Peak Plasma Concentration to Minimum Inhibitory Concentration ratio (Cmax/MIC) is another significant pharmacokinetic/pharmacodynamic (PK/PD) index used to predict the efficacy of concentration-dependent antimicrobial agents such as this compound frontiersin.orgconicet.gov.ardvm360.comahri.gov.eg. This ratio assesses the maximum drug concentration achieved in plasma relative to the pathogen's susceptibility, and its magnitude correlates with the clinical response and the prevention of bacterial regrowth nih.govconicet.gov.arahri.gov.eg.

For fluoroquinolones, a Cmax/MIC ratio of ≥ 10 is widely suggested as a critical target for predicting clinical success and for avoiding the emergence of bacterial resistance nih.govresearchgate.netresearchgate.netfrontiersin.orgconicet.gov.ardvm360.com. Some recommendations suggest a ratio of > 8-10 for optimal results ahri.gov.eg.

Studies investigating this compound's Cmax/MIC ratios have provided valuable insights. In mares, after oral administration of this compound, a Cmax/MIC ratio of 9.64 was reported for pathogens with an MIC of 0.25 µg/mL, which is close to the desired ratios for clinical success nih.gov. In broiler chickens, an oral dose of 30 mg/kg body weight resulted in a Cmax/MIC ratio of 8.17, indicating potential clinical efficacy against Klebsiella pneumoniae ahri.gov.eg. For E. coli O78 in chickens, a single oral dose of this compound yielded Cmax/MIC values of 13.4 and 10.5 (assuming an MIC of 0.1 µg/mL), which are above the generally accepted breakpoints for clinical efficacy researchgate.net. However, against Mycoplasma gallisepticum in chickens, reported Cmax/MIC values were lower, at 7.3 and 5.9 in probiotic-treated and non-treated birds, respectively, assuming an MIC ≤ 0.20 µg/mL actavet.org.

Table 4: this compound Cmax/MIC Ratios and Efficacy Targets

Context/PathogenReported Cmax/MIC RatioTarget Cmax/MIC RatioEfficacy ImplicationReference
Mares (MIC 0.25 µg/mL)9.64≥ 10Near desired ratio for clinical success nih.gov
Klebsiella pneumoniae (Broiler Chickens)8.17> 8-10Potential clinical efficacy ahri.gov.eg
E. coli O78 (Broiler Chickens)13.4 and 10.5 (at MIC 0.1 µg/mL)> 8-10Above accepted breakpoint researchgate.net
Mycoplasma gallisepticum (Probiotic-treated chickens)7.3-Lower efficacy predicted actavet.org
Mycoplasma gallisepticum (Non-treated chickens)5.9-Lower efficacy predicted actavet.org
General Fluoroquinolones-≥ 10Predicts clinical success and avoids resistance nih.govresearchgate.netfrontiersin.orgconicet.gov.ardvm360.com

Mutant Prevention Concentration (MPC) Studies

The Mutant Prevention Concentration (MPC) is a critical pharmacodynamic parameter that quantifies the antimicrobial drug concentration required to inhibit the growth of the least susceptible, single-step resistant bacterial cells present within a high-density bacterial population (typically ≥10^9 CFU) asm.orgmdpi.comfrontiersin.org. This concept is crucial for understanding and mitigating the selection and amplification of resistant bacterial mutants during antimicrobial therapy asm.orgmdpi.comresearchgate.net.

Research findings from MPC studies for this compound highlight its potential in preventing resistance development. For Escherichia coli mutants, continuous incubation in the presence of this compound resulted in losses in susceptibility, with maximum losses occurring at AUC(24h)/MIC ratios of 57.3 nih.gov. Importantly, AUC(24h)/MPC ratios of 36.3 for this compound were estimated to be protective against the selection of E. coli mutants nih.gov.

Comparative studies with other veterinary fluoroquinolones have also assessed this compound's MPC. For Escherichia coli ATCC 8739, the MPC of this compound was found to be 7-fold higher than that of pradofloxacin (B1243445) asm.org. Against Staphylococcus aureus ATCC 6538, this compound's MPC was 31-fold higher than pradofloxacin's MPC of 0.55 µg/mL asm.org. These comparisons suggest differing potentials among fluoroquinolones in restricting the selection of resistance, with pradofloxacin generally showing lower MPC values asm.org. It has been noted that MPC values can be influenced by factors such as the duration of incubation and, for certain bacteria like Staphylococcus aureus, the inoculum density asm.org.

Table 5: this compound Mutant Prevention Concentrations (MPC) and Ratios

Pathogen/IsolateMPC (µg/mL) / RatioComparison to PradofloxacinReference
E. coli ATCC 8739-7-fold higher than Pradofloxacin MPC asm.org
Staphylococcus aureus ATCC 6538-31-fold higher than Pradofloxacin MPC asm.org
E. coli (AUC(24h)/MPC)36.3- nih.gov

Antimicrobial Efficacy and Spectrum of Activity

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Pathogens

Difloxacin is effective against a wide array of both Gram-positive and Gram-negative aerobes and anaerobes ahri.gov.egeuropa.euwikipedia.orgratguide.comzellbio.euagrovetmarket.comumn.edu. This broad-spectrum activity makes it a valuable antimicrobial agent in veterinary applications. Studies have shown its effectiveness against most Gram-negative bacterial isolates and many Gram-positive bacterial isolates nih.gov. The drug's ability to achieve concentrations equal to or greater than the Minimum Inhibitory Concentrations (MICs) for relevant pathogens in various tissues further underscores its potential clinical efficacy europa.eu.

Efficacy against Escherichia coli

This compound demonstrates significant efficacy against Escherichia coli (E. coli). In in vitro studies, susceptible E. coli isolates showed zones of inhibition ranging from 25 to 34 mm, with a mean zone of 29 mm nih.gov. Research conducted on E. coli O78, a field strain, determined the Minimum Inhibitory Concentration (MIC) of this compound to be 0.02 µg/ml and the Minimum Bactericidal Concentration (MBC) to be 0.04 µg/ml in broiler chickens researchgate.net. Another study reported an MIC50 value of 0.125 mg/L for E. coli isolates vin.com. While generally effective, some E. coli strains have shown varying susceptibility, with approximately 13% of isolates exhibiting resistance in certain studies vin.com. The MICs for E. coli were found to be lowest at neutral pH nih.gov.

**Table 1: Efficacy of this compound against *Escherichia coli***

ParameterValueSource
Zone of Inhibition25-34 mm (mean 29 mm) nih.gov
MIC (E. coli O78)0.02 µg/ml researchgate.net
MBC (E. coli O78)0.04 µg/ml researchgate.net
MIC500.125 mg/L vin.com
Resistance Rate13% (in some isolates) vin.com

Efficacy against Klebsiella pneumoniae

This compound has shown effectiveness against Klebsiella pneumoniae (K. pneumoniae). In vitro studies indicated that this compound was effective against K. pneumoniae in a concentration range of 0.39 to 100 μg/ml, with inhibition zones ranging from 11 to 30 mm ahri.gov.eg. Specific MIC and MBC values for K. pneumoniae were determined to be 0.156 µg/ml and 0.312 µg/ml, respectively ahri.gov.eg. The susceptibility of K. pneumoniae to this compound was observed to be highest at neutral pH, with MICs slightly increasing in acidic or alkaline media nih.gov. While generally susceptible, some European strains of K. pneumoniae have exhibited relatively high MICs nih.gov. The MIC90 for Klebsiella spp. has been reported to exceed 0.25 µg/mL nih.gov.

**Table 2: Efficacy of this compound against *Klebsiella pneumoniae***

ParameterValueSource
Zone of Inhibition11-30 mm ahri.gov.eg
MIC0.156 µg/ml ahri.gov.eg
MBC0.312 µg/ml ahri.gov.eg
MIC Range0.39 - 100 µg/ml (in vitro) ahri.gov.eg
MIC90> 0.25 µg/mL (for Klebsiella spp.) nih.gov

Efficacy against Salmonella spp. (e.g., Salmonella enterica Serovar Enteritidis, Salmonella Typhimurium)

This compound demonstrates susceptibility against various Salmonella species. All isolates of Salmonella spp. tested in one study were found to be susceptible to this compound, exhibiting zones of inhibition ranging from 25 to 33 mm, with a mean of 28 mm nih.gov. For Salmonella enterica Serovar Enteritidis, the MIC for commercial this compound was recorded as 0.62 µg/ml nih.govnih.gov. Against Salmonella Typhimurium, this compound has shown antibacterial effects, with an AUC/mutant prevention concentration (MPC) ratio of 69 being protective against the selection of resistant mutants researchgate.netnih.gov. Field isolates of Salmonella have shown inhibition zones ranging from 18 to 23 mm with this compound ijcmas.com.

Table 3: Efficacy of this compound against Salmonella spp.

PathogenParameterValueSource
Salmonella spp.Zone of Inhibition25-33 mm (mean 28 mm) nih.gov
Salmonella enterica Serovar EnteritidisMIC (Commercial this compound)0.62 µg/ml nih.govnih.gov
Salmonella TyphimuriumAUC/MPC Ratio69 (protective against resistance) researchgate.netnih.gov
Salmonella field isolatesZone of Inhibition18-23 mm ijcmas.com

Efficacy against Pasteurella spp. (e.g., Mannheimia haemolytica)

This compound is highly effective against Pasteurella species. All tested isolates of Pasteurella spp. were susceptible to this compound, showing large zones of inhibition ranging from 29 to 40 mm, with a mean of 35 mm nih.gov. This includes its documented efficacy against respiratory infections caused by Mannheimia haemolytica in calves researchgate.net.

Table 4: Efficacy of this compound against Pasteurella spp.

PathogenParameterValueSource
Pasteurella spp.Zone of Inhibition29-40 mm (mean 35 mm) nih.gov
Mannheimia haemolyticaEfficacyDocumented for respiratory infections researchgate.net

Efficacy against Staphylococcus aureus

This compound exhibits activity against Staphylococcus aureus (S. aureus) ahri.gov.egratguide.com. Studies have reported MIC values for S. aureus strains. For instance, S. aureus isolates from rabbits with chronic staphylococcal infections had an MIC of 0.5 µg/mL researchgate.net. Similarly, an MIC90 of 0.5 mg/L was observed for S. aureus strains isolated from mastitic goat's milk researchgate.net. Against Staphylococcus intermedius, a related species, the MIC50 was found to be 0.25 mg/L, and the MIC90 was 2 mg/L vin.com.

**Table 5: Efficacy of this compound against *Staphylococcus aureus***

PathogenParameterValueSource
Staphylococcus aureusMIC0.5 µg/mL researchgate.net
Staphylococcus aureusMIC900.5 mg/L researchgate.net
Staphylococcus intermediusMIC500.25 mg/L vin.com
Staphylococcus intermediusMIC902 mg/L vin.com

Efficacy against Streptococcus spp.

The susceptibility of Gram-positive organisms, including Streptococcus species, to this compound can be more variable compared to Gram-negative bacteria nih.gov. However, a notable proportion of Streptococcus isolates have shown susceptibility. For example, 9 out of 10 Streptococcus equi subsp. equi isolates and 22 out of 37 Streptococcus equi subsp. zooepidemicus isolates were found to be susceptible to this compound nih.gov. The zones of inhibition for susceptible Strep. equi subsp. equi isolates ranged from 21 to 51 mm (mean, 30 mm), and for Strep. equi subsp. zooepidemicus isolates, they ranged from 21 to 39 mm (mean, 25 mm) nih.gov. For Streptococcus suis, this compound MICs ranged from 0.5 to 4.0 µg/mL, with an MIC50 of 1.0 µg/mL mdpi.com. This compound has also been observed to induce a postantibiotic effect in cultures with Streptococcus canis nih.gov.

Table 6: Efficacy of this compound against Streptococcus spp.

PathogenParameterValueSource
Strep. equi subsp. equiSusceptibility90% (9/10 isolates) nih.gov
Zone of Inhibition21-51 mm (mean 30 mm) nih.gov
Strep. equi subsp. zooepidemicusSusceptibility59.5% (22/37 isolates) nih.gov
Zone of Inhibition21-39 mm (mean 25 mm) nih.gov
Streptococcus suisMIC Range0.5 - 4.0 µg/mL mdpi.com
MIC501.0 µg/mL mdpi.com
Streptococcus canisPostantibiotic EffectObserved nih.gov

Efficacy against Mycoplasma gallisepticum

This compound has shown efficacy against pathogenic Mycoplasma gallisepticum (MG) infections in broiler chickens. In experimental settings, 14-day-old chickens inoculated with the MG R-P10 strain showed improvement in respiratory symptoms when treated with this compound. A dosage of 7.5 mg/kg body weight per day for 5 consecutive days was found to be effective, with a 10 mg/kg dosage being equally effective as 10 mg/kg Enrofloxacin in treating respiratory symptoms nih.gov. Studies also indicate that the serum level of this compound was higher in infected chickens compared to non-infected ones after a single oral administration of 10 mg/kg body weight ekb.eg. Furthermore, Pradofloxacin (B1243445) has been reported to be 2 to 3 times more active against Mycoplasma spp. than this compound, Marbofloxacin, Orbifloxacin, and Enrofloxacin avma.org. Susceptibility studies in Israel from 2005-2006 indicated a decrease in susceptibility against this compound and Enrofloxacin compared to archived strains from 1997-2003 cabidigitallibrary.org.

Comparative Efficacy Studies with Other Fluoroquinolones (e.g., Enrofloxacin, Pradofloxacin, Marbofloxacin, Orbifloxacin)

Comparative studies highlight the varying potencies of this compound against different bacterial strains when compared to other fluoroquinolones. For Escherichia coli ATCC 8739, the mutant prevention concentrations (MPCs) of Marbofloxacin, Enrofloxacin, Danofloxacin (B54342), Sarafloxacin (B1681457), Orbifloxacin, and this compound were found to be 1.2-, 1.4-, 2.3-, 2.4-, 5-, and 7-fold higher, respectively, than that of Pradofloxacin (0.225 µg/ml) asm.orgnih.gov. For Staphylococcus aureus ATCC 6538, the MPCs of these fluoroquinolones were 6-, 6-, 19-, 15-, 15-, and 31-fold higher, respectively, than Pradofloxacin (0.55 µg/ml) asm.orgnih.gov. This indicates that this compound generally has higher MPCs compared to Pradofloxacin, Marbofloxacin, and Enrofloxacin against these specific bacterial strains, suggesting a potentially higher concentration needed to inhibit the growth of resistant variants asm.orgnih.gov.

In terms of pharmacokinetics in dogs, this compound, Enrofloxacin, Marbofloxacin, and Orbifloxacin are all rapidly absorbed after oral administration. Average peak serum concentrations were 1.41 µg/mL for Enrofloxacin, 1.11 µg/mL for this compound, 1.47 µg/mL for Marbofloxacin, and 1.37 µg/mL for Orbifloxacin. The terminal half-life (t½) for this compound was 6.9 hours, compared to 4.1 hours for Enrofloxacin, 7.1 hours for Orbifloxacin, and 9.1 hours for Marbofloxacin. The area under the serum concentration-time curve (AUC0–24) for this compound was 9.3 µg·h/mL, which was comparable to Enrofloxacin (8.7 µg·h/mL) but lower than Marbofloxacin and Orbifloxacin (approximately 13 µg·h/mL) nih.gov.

FluoroquinoloneMPC Fold Higher than Pradofloxacin (E. coli ATCC 8739) asm.orgnih.govMPC Fold Higher than Pradofloxacin (S. aureus ATCC 6538) asm.orgnih.govAverage Peak Serum Concentration in Dogs (µg/mL) nih.govTerminal Half-Life in Dogs (hours) nih.govAUC0–24 in Dogs (µg·h/mL) nih.gov
Pradofloxacin1 (Reference)1 (Reference)---
Marbofloxacin1.261.479.1~13
Enrofloxacin1.461.414.18.7
Orbifloxacin5151.377.1~13
This compound7311.116.99.3

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is crucial for determining the effectiveness of antimicrobial agents like this compound against various bacterial strains. Two common methodologies employed are agar (B569324) well diffusion assays and broth microdilution methods.

The agar well diffusion assay is a widely used method for assessing antimicrobial activity. In this method, a standardized microbial inoculum is spread over the surface of an agar plate. Circular wells are then aseptically created in the agar, into which a known volume of the antimicrobial solution, such as this compound, at a chosen concentration is introduced. The antimicrobial diffuses into the agar, creating a concentration gradient. The size of the resulting zone of inhibition (area where bacterial growth is suppressed) around the well is measured, which correlates with the antimicrobial's potency mdpi.comdergipark.org.tr. For this compound, this method has been used to determine its efficacy against bacteria like Salmonella enterica Serovar Enteritidis, where it inhibited bacterial growth up to well 6 at a concentration of 0.62 µg/ml openveterinaryjournal.com. The concentrations of this compound can also be determined using an agar gel diffusion microbiological assay with a susceptible organism like Klebsiella pneumoniae ATCC 10031 as the assay organism nih.gov.

Broth microdilution is a widely accepted method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents, representing the lowest concentration of an antimicrobial that inhibits visible bacterial growth frontiersin.orgwikipedia.org. This method involves preparing multiple microtiter plates with varying concentrations of the antimicrobial drug in a suitable broth. A standard amount of the target bacteria is then inoculated into each well. The plates are incubated, typically at 37°C for 16 to 20 hours, and then visually inspected for bacterial growth (cloudiness or a layer of cells at the bottom of the well) wikipedia.org. The lowest concentration of the antimicrobial that prevents visible growth is recorded as the MIC wikipedia.org. This method is highly accurate and can be used to test susceptibility to multiple antibiotics simultaneously wikipedia.org. It has been used to assess the susceptibility of Mycoplasma synoviae isolates to various antibiotics, including this compound science.gov.

In Vivo Efficacy Assessments in Animal Models of Infection

In vivo efficacy assessments provide crucial insights into the effectiveness of antimicrobial agents in living organisms, simulating natural infection conditions.

This compound's efficacy has been evaluated in experimental models of pneumonic pasteurellosis in calves, a significant respiratory disease caused by bacteria like Mannheimia haemolytica (formerly Pasteurella haemolytica) nih.govtdl.orguliege.be. In one study, 3-month-old Holstein calves were experimentally infected with M. haemolytica. After developing clinical signs, calves were treated with different concentrations of this compound (2.5 or 5 mg/kg body weight), Enrofloxacin (5 mg/kg), or a saline control, once daily for 5 days nih.govtdl.org.

Key findings from these studies include:

Mortality Rate: The mortality rate in all treated calves (this compound and Enrofloxacin groups) was zero (100% survival), significantly lower than the saline control group, which had a mortality rate of 5 out of 12 calves nih.govtdl.org.

Diseased Lung Tissue: The percentage of diseased lung tissue was significantly higher in control calves compared to treated calves. There were no significant differences in diseased lung tissue among the this compound and Enrofloxacin treatment groups (ranging from 13.3% to 17.5% in treated groups vs. 34.7% in control) nih.govtdl.org.

Cure Rate: Cure rates for this compound and Enrofloxacin groups were significantly higher than the saline control group. For example, cure rates ranged from 8/12 to 12/12 for this compound groups and 10/12 for the Enrofloxacin group, compared to 3/12 for the saline control group tdl.org.

Relapse Rate: Relapse rates varied among treatment groups, with the saline control group showing a higher relapse rate (1/3) compared to this compound and Enrofloxacin groups (e.g., 2/11 to 4/8 for this compound, 5/10 for Enrofloxacin) tdl.org.

Clinical Improvement: Treated calves showed significant improvements in clinical parameters such as temperature reduction and average daily gain compared to control calves tdl.org.

These results suggest that this compound and Enrofloxacin were equally effective in treating experimentally induced pneumonic pasteurellosis in calves nih.gov.

Experimental Models of Dermal Wound Infections

Studies have investigated the efficacy of this compound in experimental models of dermal wound infections. A clinical trial conducted by HTI Bio-services, Inc. evaluated this compound's effectiveness in treating infected dermal wounds in canines. This study involved forty-eight mixed-breed dogs whose wounds were inoculated with cultures containing both Escherichia coli and Klebsiella pneumoniae. The results indicated a significant reduction in culture scores following treatment, confirming a dose of 5 mg/kg as effective in this model. researchgate.net Furthermore, this compound has shown particular efficacy in dogs for the treatment of superficial pyodermatitis caused by Staphylococcus intermedius. hznu.edu.cn

Studies in Avian Salmonellosis Models

The efficacy of this compound has been explored in avian salmonellosis models, specifically against Salmonella enterica Serovar Enteritidis in chickens. A comparative study assessed the effects of nano-emulsion this compound (NED) and commercial this compound (CD) administered via drinking water to broiler chicks. The experiment involved 1500 one-day-old chicks, divided into various groups including untreated controls, infected untreated controls, and infected groups treated with either CD or NED at different doses. fishersci.canih.govnih.gov

In vitro evaluations, using the agar well diffusion test, demonstrated that NED was more effective against Salmonella Enteritidis isolates compared to CD. The minimum inhibitory concentration (MIC) analysis showed that NED inhibited bacterial growth up to well 8 at a concentration of 0.78 µg/ml, while CD inhibited growth up to well 6 at a concentration of 0.62 µg/ml. nih.gov

In the in vivo component of the study, treatment with NED significantly improved growth performance and reduced mortality rates in the broiler groups. The treatment regimen commenced four days post-inoculation with Salmonella and continued for five consecutive days. nih.govnih.gov Samples from the intestine, liver, and spleen were collected for further analysis, including histopathological examination. nih.gov

Table 1: In Vitro Efficacy of this compound Formulations Against Salmonella Enteritidis

FormulationConcentration for Inhibition (µg/ml)Inhibition Extent (Well Number)
Nano-Emulsion this compound (NED)0.788
Commercial this compound (CD)0.626

Table 2: In Vivo Outcomes in Avian Salmonellosis Models

Treatment GroupGrowth PerformanceMortality Rate
Infected & Untreated (Control Positive)Not improvedHigh
Infected & Treated with CDImprovedReduced
Infected & Treated with NEDSignificantly ImprovedSignificantly Reduced

Respiratory Infections in Lambs

This compound has been investigated for its efficacy against respiratory infections in lambs. A study by Mavrogianni and Fthenakis (2005) specifically examined the effectiveness of this compound in treating respiratory infections in lambs. fishersci.cabidd.group this compound is considered a primary therapeutic option for respiratory diseases in sheep, as well as in cattle, goats, camelids, and swine. These conditions often include transport fever and pneumonia, which can be caused by infections involving pathogens such as Pasteurella haemolytica, Pasteurella multocida, and Mycoplasma spp. hznu.edu.cn

Molecular Mechanisms of Antimicrobial Resistance to Difloxacin

Target-Mediated Resistance Mechanisms

The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, both of which are type II topoisomerases essential for DNA replication, transcription, and recombination wikipedia.orgijmm.ir. Resistance often develops through mutations in the genes encoding these enzymes, leading to structural changes that reduce the binding affinity of the antibiotic researchgate.netnih.gov.

DNA gyrase, composed of GyrA and GyrB subunits, is the primary target of fluoroquinolones in many Gram-negative bacteria, such as Escherichia coli wikipedia.orgresearchgate.net. Mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA gene are a common mechanism of resistance ijmm.irbrieflands.comnih.govfrontiersin.orgbiorxiv.org. These mutations typically lead to amino acid substitutions that alter the enzyme's structure, thereby reducing the fluoroquinolone's ability to bind and inhibit its function researchgate.net.

Common mutations in gyrA in E. coli include substitutions at serine 83 (S83) and aspartate 87 (D87) researchgate.netfrontiersin.orgbiorxiv.org. For instance, the S83L and D87N substitutions are frequently detected and are associated with increased fluoroquinolone resistance researchgate.netfrontiersin.org. A single substitution at position 83 can confer higher resistance than at position 87, but additional mutations in gyrA or other genes are often necessary for high-level resistance frontiersin.org. While gyrA mutations are prevalent, mutations in gyrB are considered less common but can also contribute to resistance researchgate.netnih.govnih.gov.

Table 1: Common gyrA Mutations and Associated Resistance in E. coli

GeneCodon (E. coli numbering)Amino Acid SubstitutionAssociated Resistance LevelNotes
gyrA83S83LIncreasedMost frequently altered amino acid; common in fluoroquinolone-resistant clinical E. coli isolates researchgate.netfrontiersin.org.
gyrA87D87NIncreasedOften occurs with S83L, further increasing resistance researchgate.netfrontiersin.org.
gyrA82D82GIncreasedDetected in some samples frontiersin.org.

DNA topoisomerase IV, consisting of ParC and ParE subunits, serves as a secondary target for fluoroquinolones, particularly in Gram-negative bacteria like E. coli, and can be the primary target in some Gram-positive bacteria ijmm.irresearchgate.netnih.govjmb.or.kr. Mutations in the QRDRs of parC and parE genes also contribute to fluoroquinolone resistance ijmm.irbrieflands.comnih.gov. These mutations often accumulate after initial mutations in gyrA, leading to higher levels of resistance brieflands.comresearchgate.net.

For E. coli, common mutations in parC include S80I and E84 substitutions researchgate.netbiorxiv.org. Mutations in parE at positions L416 and S458 have also been identified as contributing to fluoroquinolone resistance researchgate.netbiorxiv.org. The accumulation of mutations in both gyrA and parC plays a fundamental role in the development of high-level resistance to fluoroquinolones brieflands.com.

Table 2: Common parC and parE Mutations and Associated Resistance in E. coli

GeneCodon (E. coli numbering)Amino Acid SubstitutionAssociated Resistance LevelNotes
parC80S80IIncreasedCommon in ciprofloxacin-resistant E. coli isolates, often with gyrA mutations researchgate.netbiorxiv.org.
parC84E84G, E84V, E84QIncreasedCan occur as an additional mutation after gyrA and parC S80X biorxiv.org.
parE416L416FIncreasedCan occur as an additional mutation after gyrA and parC S80X biorxiv.org.
parE458S458A, S458P, S458W, S458TIncreasedIdentified in E. coli and can be novel researchgate.netbiorxiv.org.

Efflux Pump Overexpression and Regulation

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of bacterial cells, thereby reducing their intracellular concentration and conferring resistance nih.govbiorxiv.orgmicrobiologyjournal.orgfrontiersin.orgnih.gov. This mechanism contributes to both intrinsic and acquired multidrug resistance nih.gov.

The AcrAB-TolC efflux pump system is a prominent Resistance-Nodulation-Division (RND) type pump found in many Gram-negative bacteria, including E. coli biorxiv.orgmicrobiologyjournal.orgfrontiersin.orgnih.govopenmicrobiologyjournal.com. This tripartite system consists of AcrA (periplasmic adaptor protein), AcrB (inner membrane transporter), and TolC (outer membrane channel), working together to expel a broad range of substrates, including fluoroquinolones, cephalosporins, carbapenems, and aminoglycosides microbiologyjournal.orgopenmicrobiologyjournal.comresearchgate.net. Overexpression of the acrAB operon significantly contributes to drug resistance by effectively pumping out these antimicrobial agents biorxiv.orgmicrobiologyjournal.org. Studies have shown that the loss of AcrAB-TolC activity, either through genetic mutations or chemical inhibition, can reduce persistence and limit resistance development in bacterial populations nih.gov.

The expression of efflux pump systems like AcrAB-TolC is tightly regulated by a complex network of local and global regulatory mechanisms frontiersin.orgnih.govmdpi.com. Local repressors, such as AcrR and MarR, directly control the expression of the acrAB operon frontiersin.orgopenmicrobiologyjournal.com. Mutations in these repressor genes (e.g., acrR or marR) can lead to the upregulation of the efflux pump, resulting in increased multidrug resistance biorxiv.orgopenmicrobiologyjournal.commcmaster.ca.

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Plasmid-mediated quinolone resistance (PMQR) refers to the acquisition of resistance genes located on mobile genetic elements, primarily plasmids ijmm.irplos.orgresearchgate.net. While PMQR genes typically confer low-level resistance on their own, they are clinically significant because they can facilitate the selection of higher-level resistance through subsequent chromosomal mutations and can spread horizontally among bacterial populations plos.orgresearchgate.netspringermedizin.denih.gov.

Three main categories of PMQR genes have been identified based on their mechanisms of action:

Qnr proteins: These proteins, encoded by qnr genes (e.g., qnrA, qnrB, qnrC, qnrD, qnrS, and qnrVC), belong to the pentapeptide repeat family plos.orgresearchgate.netpensoft.net. They protect DNA gyrase and topoisomerase IV from quinolone inhibition by binding to these enzymes, thereby reducing the drug's access to its targets biorxiv.orgresearchgate.netpensoft.net. Qnr genes are often associated with mobilizing or transposable elements and can be incorporated into integrons, further facilitating their dissemination researchgate.net.

Aminoglycoside acetyltransferase variant (AAC(6')-Ib-cr): This variant of the common aminoglycoside acetyltransferase enzyme can acetylate certain fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), thereby reducing their antibacterial activity plos.orgresearchgate.netspringermedizin.denih.govpensoft.net. The aac(6')-Ib-cr gene is frequently detected among clinical isolates nih.govpensoft.net.

Plasmid-encoded efflux pumps (QepAB and OqxAB): These genes encode efflux pumps that actively expel fluoroquinolones from the bacterial cell plos.orgresearchgate.netpensoft.net. For instance, QepA is a plasmid-mediated efflux pump that reduces susceptibility to hydrophilic fluoroquinolones, including difloxacin's related compounds like enrofloxacin, norfloxacin, and ciprofloxacin pensoft.net. OqxAB has been increasingly detected, particularly in Klebsiella pneumoniae, contributing to quinolone resistance plos.orgresearchgate.net.

PMQR genes often co-occur with other resistance determinants, such as extended-spectrum β-lactamase (ESBL) genes, further complicating treatment options for infections caused by such multidrug-resistant bacteria plos.org.

Qnr Proteins (e.g., qnrA, qnrB, qnrS1/S2)

Qnr proteins are a significant class of plasmid-mediated quinolone resistance (PMQR) determinants that confer low-level resistance to fluoroquinolones by protecting their primary targets, DNA gyrase and topoisomerase IV, from antibiotic inhibition oup.comresearchgate.netnih.govmdpi.com. These proteins belong to the pentapeptide repeat family and bind directly to the DNA gyrase and topoisomerase IV enzymes, thereby preventing quinolones from binding and exerting their bactericidal activity mdpi.com.

Different families of Qnr proteins have been identified, including QnrA, QnrB, QnrC, QnrD, QnrE, QnrS, and QnrVC, with numerous recognized alleles within these families mdpi.comnih.gov. For instance, qnrS1 and qnrS2 have been detected on plasmids of diverse replicon types, and qnrS1 is often reported as predominant researchgate.netnih.gov. The presence of Qnr proteins, while conferring only low-level resistance on its own, is crucial as it can facilitate the selection of higher-level chromosomal resistance mutations in target enzymes (e.g., gyrA and parC) researchgate.netmdpi.comfrontiersin.orgresearchgate.net. The protective activity of Qnr has been attributed to its external loops, and mutations in these loops can reduce or eliminate its protective activity mdpi.com.

Aminoglycoside Acetyltransferase Variants (e.g., AAC(6′)-Ib-cr)

The aminoglycoside acetyltransferase AAC(6′)-Ib-cr is a bifunctional enzyme that plays a role in resistance to both aminoglycosides and fluoroquinolones frontiersin.orgirb.hrmdpi.com. This enzyme is a variant of the common aminoglycoside acetyltransferase AAC(6′)-Ib and is capable of acetylating certain fluoroquinolones, such as ciprofloxacin and norfloxacin, at the secondary amino nitrogen (N4) on their piperazine (B1678402) ring frontiersin.orgmdpi.comdovepress.com. This N-acetylation reduces the antibiotic's activity, thereby contributing to resistance frontiersin.orgmdpi.comusp.brrcsb.org.

The AAC(6′)-Ib-cr variant typically contains specific amino acid modifications, such as Trp102Arg and Asp179Tyr, which expand its substrate spectrum to include quinolone antibiotics frontiersin.orgmdpi.comdovepress.comrcsb.org. The Asp179Tyr mutation, in particular, is suggested to significantly contribute to fluoroquinolone acetylation activity by facilitating quinolone binding through pi-stacking interactions with the quinolone ring rcsb.org. This enzyme is frequently found encoded on plasmids, transposons, and integrons in various Gram-negative bacteria, including Enterobacteriaceae, highlighting its potential for widespread dissemination frontiersin.orgmdpi.commcmaster.ca. Its presence can lead to reduced susceptibility to fluoroquinolones and has been linked to increased minimum inhibitory concentrations (MICs) of ciprofloxacin, tobramycin, and amikacin (B45834) scispace.com.

Plasmid-Encoded Efflux Pumps (e.g., QepA, OqxAB)

Efflux pumps are bacterial membrane proteins that actively transport a wide range of antimicrobial agents out of the cell, thereby reducing intracellular antibiotic concentrations and conferring resistance oup.comirb.hrnih.gov. Plasmid-encoded efflux pumps, such as QepA and OqxAB, are significant contributors to plasmid-mediated quinolone resistance (PMQR) oup.comnih.govirb.hrusp.brresearchgate.net.

QepA: This novel plasmid-mediated fluoroquinolone efflux pump protein belongs to the major facilitator superfamily and confers reduced susceptibility, particularly to hydrophilic fluoroquinolones like ciprofloxacin and norfloxacin core.ac.ukmedrxiv.org. The qepA gene has been detected in various bacterial isolates, including Escherichia coli from swine and chickens, and is often found in association with other resistance determinants frontiersin.orgcore.ac.uk.

OqxAB: This efflux pump belongs to the Resistance-Nodulation-Division (RND) family and is a predominant efflux pump found in bacteria such as Klebsiella pneumoniae. It confers resistance to multiple antibiotics, including quinoxalines, quinolones, fluoroquinolones, chloramphenicol, trimethoprim, nitrofurantoin (B1679001), and tigecycline (B611373) researchgate.net. The oqxAB gene was initially identified on a conjugative plasmid (pOLA52) in Escherichia coli from swine manure and has since been increasingly detected in various Enterobacteriaceae frontiersin.orgnih.govresearchgate.net. High expression levels of the OqxAB pump have been shown to contribute to ciprofloxacin resistance nih.gov.

Both QepA and OqxAB, being plasmid-encoded, can be horizontally transferred between bacteria, contributing to the rapid dissemination of fluoroquinolone resistance frontiersin.orgnih.govcore.ac.uk.

Cross-Resistance Patterns with Other Fluoroquinolones and Unrelated Antimicrobials

Antimicrobial resistance mechanisms, particularly those that are plasmid-mediated, often lead to cross-resistance, meaning a single mechanism can confer resistance to multiple antibiotics within the same class or even across different classes researchgate.netnih.gov. For this compound, resistance mechanisms like Qnr proteins, AAC(6′)-Ib-cr, and efflux pumps contribute to cross-resistance with other fluoroquinolones.

Qnr proteins, by protecting DNA gyrase and topoisomerase IV, reduce susceptibility to various quinolones, including ciprofloxacin, levofloxacin, norfloxacin, and nalidixic acid mdpi.com. Similarly, the AAC(6′)-Ib-cr enzyme, through its acetylation activity, reduces the efficacy of ciprofloxacin and norfloxacin frontiersin.orgmdpi.com. Efflux pumps like OqxAB are known for their broad substrate specificity, conferring resistance not only to fluoroquinolones but also to other unrelated antimicrobial agents such as chloramphenicol, trimethoprim, and tigecycline researchgate.net.

The co-existence of these plasmid-mediated resistance (PMQR) genes with chromosomal mutations in the quinolone resistance-determining region (QRDR) of gyrA and parC can lead to higher levels of fluoroquinolone resistance and complicate treatment researchgate.netusp.brfrontiersin.org. The presence of PMQR determinants can also encourage the development of further QRDR mutations that increase fluoroquinolone resistance frontiersin.org.

Impact of Environmental Factors on Resistance Development (e.g., Manure Application)

Environmental factors play a crucial role in the development and dissemination of antimicrobial resistance, particularly through the application of animal manure in agriculture oup.comresearchgate.netnih.govnih.gov. This compound, like other fluoroquinolones, is extensively used in veterinary medicine, and a significant portion of the administered dose can be excreted in active form in the feces and urine of treated animals oup.comnih.gov.

Manure from this compound-treated pigs, for instance, has been shown to contain bioactive concentrations of the parent compound and is stable during storage oup.com. When this contaminated manure is applied to agricultural fields, it can introduce this compound residues and antibiotic resistance genes (ARGs) into the soil environment oup.comresearchgate.netnih.govnih.gov. Studies have revealed a significant effect of this compound-containing manure on the bacterial community composition in bulk soil and can lead to an increased abundance and transfer of antibiotic resistance genes oup.comresearchgate.net. This transfer of resistance determinants from commensal bacteria in animals to environmental bacteria, and potentially to human pathogens, represents a public health risk frontiersin.orgoup.comnih.gov. The persistence of fluoroquinolones like this compound in soil, with reported half-lives exceeding 217 days, further contributes to the selective pressure for resistance development in environmental microbial communities researchgate.net.

Strategies to Mitigate Resistance Emergence

Mitigating the emergence and spread of antimicrobial resistance to this compound and other antibiotics requires a multi-faceted approach involving agricultural, medical, and environmental interests, often framed within a "One Health" perspective fao.orgmdpi.com. Key strategies include:

Prudent Antibiotic Use: Reducing and preventing the emergence of resistant mutants can be achieved by avoiding delays in therapy, using appropriate dosages, and ensuring optimal pharmacokinetic/pharmacodynamic (PK/PD) profiles oup.comnih.gov. High antimicrobial doses that maintain concentrations above the mutant prevention concentration (MPC) at the infection site are suggested to limit the selection of resistant mutants oup.comnih.govresearchgate.net.

Antimicrobial Stewardship Programs (ASPs): Implementing and adhering to ASP guidelines promotes responsible antibiotic prescribing in both human and veterinary medicine mdpi.comnih.gov. This includes using diagnostic testing and antimicrobial susceptibility testing to guide treatment decisions nih.gov.

Reducing Antibiotic Use in Agriculture: Controlling the use of antibiotics in food animals is a cornerstone of resistance reduction efforts fao.orgnih.gov. Measures that encourage the prudent use of antimicrobials are crucial in minimizing the release of antibiotics and resistant bacteria into the environment fao.org.

Infection Prevention and Hygiene: Good sanitation, hygiene practices, and other infection prevention methods are essential to curb the initial emergence and spread of antimicrobial resistance in various settings, including agriculture and healthcare fao.orgnih.gov.

Combination Therapies: The use of multiple antibiotics with distinct mechanisms of action simultaneously can enhance treatment efficacy and reduce the selective pressure that drives resistance development mdpi.com.

New Antibiotic Development and Alternatives: Continued research into new antibiotics, as well as alternative strategies such as phage therapy, CRISPR-Cas9 technology, and the exploration of natural compounds, are vital to combat drug-resistant microorganisms dovepress.commdpi.com.

These strategies collectively aim to reduce the selective pressure on bacteria, minimize the dissemination of resistance genes, and preserve the effectiveness of existing antimicrobial agents.

Analytical Methodologies for Difloxacin Quantification and Residue Analysis

Chromatographic Techniques for Difloxacin Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely utilized for the separation, identification, and quantification of this compound due to their high resolution and sensitivity.

High-Performance Liquid Chromatography coupled with fluorescence detection (HPLC-FLD) is a prominent method for determining this compound concentrations in various matrices. This technique capitalizes on the inherent fluorescence properties of fluoroquinolones. For instance, this compound concentrations have been determined using HPLC with fluorescence detection in lactating goats nih.gov.

An HPLC-FLD method has been developed for the simultaneous quantitative determination of this compound alongside other fluoroquinolones like enrofloxacin, ciprofloxacin (B1669076), and sarafloxacin (B1681457) in animal feed researchgate.net. This method involves extracting samples with 0.25% formic acid, followed by purification using solid-phase extraction (SPE) on Strata–X cartridges researchgate.net. The analysis is performed on a Luna C8 liquid chromatography column with a gradient elution program utilizing acetonitrile (B52724) and a solution of 0.025 M phosphoric acid with 0.0025 M sodium 1-heptanesulfonate monohydrate researchgate.net. Recoveries of the compounds from spiked feed samples typically range from 55% to 70%, with repeatability less than 7% researchgate.net.

Another application of HPLC-FLD involves micellar liquid chromatography for the determination of this compound and other fluoroquinolones in various types of meat, including porcine, bovine, poultry, ovine, caprine, and equine sci-hub.ru. This method utilizes ultrasonication-assisted leaching in a micellar solution for analyte isolation, followed by filtration and direct injection sci-hub.ru. Separation is achieved on a C18 column within 19 minutes, employing an isocratic mobile phase composed of 0.05 M sodium dodecyl sulphate, 8% 1-butanol, and 0.5% triethylamine (B128534) buffered at pH 3 sci-hub.ru. Under these conditions, this compound exhibits a retention time of 13.6 minutes sci-hub.ru. The limits of quantification (LOQs) for this method were found to be between 0.01 and 0.05 mg kg⁻¹, which are below the maximum residue limits (MRLs) set by the EU Regulation 37/2010 sci-hub.ru.

A multiresidue HPLC method with fluorescence detection has also been developed for the simultaneous determination of five fluoroquinolones, including this compound, and three tetracyclines in chicken muscle nih.gov. This method involves extraction with a mixture of acetonitrile and 0.1 M citrate, 150 mM MgCl₂, at pH 5.0 nih.gov. After centrifugation and evaporation, the extracts are analyzed by liquid chromatography with fluorescence detection nih.gov. Good recoveries, ranging from 63% to 95%, were obtained for fortified samples, with a limit of detection (LOD) for this compound reported as 2 ng/g nih.gov.

Furthermore, an efficient multiresidue HPLC-FLD method has been developed for quantifying 11 quinolones, including this compound, in chicken, pork, fish, and shrimp jfda-online.com. This method uses extraction with 0.3% metaphosphoric acid and acetonitrile (1:1, v/v), followed by a HLB cartridge clean-up jfda-online.com. HPLC separation is performed on a Symmetry C-18 column (250 mm × 4.5 mm i.d., 5 μm) with a linear gradient elution of 0.1% formic acid and acetonitrile as the mobile phase jfda-online.com. Programmable fluorescence detection is employed, with excitation at 280 nm and emission at 450 nm for this compound jfda-online.com. The limits of quantification in different muscle tissues ranged from 5.0 to 28.0 ng/g, and mean recoveries for the 11 quinolones were between 71.7% and 105.3% jfda-online.com.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the determination of this compound residues. A validated RP-HPLC method has been developed for the determination of this compound residues in various rabbit tissues and serum following intramuscular injection doaj.orgslovetres.si. This method adheres to the guidelines of the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) doaj.orgslovetres.si.

The chromatographic separation is achieved using a mobile phase consisting of a buffer of triethylamine (pH 3.5) and acetonitrile in an 80:20 (v/v) ratio, on an RP-C18 column maintained at 35°C doaj.orgslovetres.si. The detection wavelength for this compound is 280 nm, with an ideal peak observed at a retention time of approximately 6.752 minutes doaj.orgslovetres.si. This method has demonstrated high recovery, a low detection limit, and good precision, making it suitable for routine analysis and residue monitoring doaj.orgslovetres.si.

Capillary Electrophoresis (CE) for this compound and Metabolite Analysis

Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the analysis of this compound and its metabolites, such as Sarafloxacin. A simple and rapid CE method with a diode array detector has been developed for the determination of Sarafloxacin and this compound in beef nih.gov. This compound (DIF) and its metabolite Sarafloxacin (SAR) are both fluoroquinolone antibacterials nih.gov.

Under optimal conditions, Sarafloxacin and this compound can be quantified within 4 minutes using a H₃BO₃/Na₂B₄O₇ buffer (35 mmol/L, pH 8.8) as the background electrolyte, a separation voltage of 25 kV, and a column temperature of 22°C nih.gov. The linear range for this method is 0.5–20 μg/mL for this compound, with a limit of detection (LOD) of 0.3 μg/mL nih.gov. The relative standard deviations (RSDs) for the peak area of 8 μg/mL Sarafloxacin were 4.8% (intraday) and 7.8% (interday) nih.gov. This method has been successfully applied to determine residues of Sarafloxacin and this compound in beef samples with satisfactory recovery nih.gov.

Another CE method for residue analysis of this compound and Sarafloxacin in chicken muscle involves solid-phase extraction (C18) for clean-up and preconcentration, followed by determination using a photodiode array detection system researchgate.net. This method showed linear calibration graphs for both compounds from 50 to 300 μg/kg researchgate.net. The LODs obtained were 10 μg/kg for this compound and 25 μg/kg for Sarafloxacin, allowing for the detection of positive muscle samples at European Union maximum residue limits researchgate.net.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques provide valuable insights into the structural characteristics and quantitative aspects of this compound.

UV-Visible (UV-Vis) spectroscopy is employed for the characterization and quantification of this compound. The UV-Vis spectrum of crude this compound typically exhibits characteristic absorption peaks. For instance, studies have reported absorption peaks for crude this compound at 273 nm, 323 nm, and 334 nm nih.govresearchgate.net. When this compound is formulated into a nanoemulsion, its UV-Vis spectrum may show a main absorption peak at a different wavelength, such as 233 nm nih.govresearchgate.net. UV-Vis spectroscopy is also used to monitor the structural composition and properties of this compound in various formulations, including nanoemulsions nih.gov.

Electrochemical Methods for this compound Determination

Electrochemical methods offer sensitive and cost-effective approaches for the determination of this compound, often providing rapid analysis. A selective method based on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has been developed for the simultaneous determination of several fluoroquinolones, including this compound, Danofloxacin (B54342), and Sarafloxacin nih.gov.

In this HPLC-ECD approach, the fluoroquinolones are separated on a Novapack C-18 column and detected in a high-sensitivity amperometric cell at a potential of +0.8 V nih.gov. Solid-phase extraction is utilized for the extraction of analytes from real samples nih.gov. The concentration range examined for this compound varied from 50 to 315 ng g⁻¹ nih.gov. This method demonstrates detection limits below 10 ng g⁻¹ and achieves recoveries of approximately 90% for fortified samples nih.gov.

Beyond hyphenated techniques, direct electrochemical methods are also explored. For example, zinc oxide nanoparticles (ZnONPs) have been used to modify carbon paste electrodes, enabling a fast, stable, and sensitive electrochemical determination of this compound HCl in pharmaceutical formulations researchgate.net. The modification of electrodes with nanomaterials enhances diffusion rates and improves the analytical performance of the electrochemical sensor researchgate.net.

Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy, Sensitivity, Repeatability, Robustness)

The validation of analytical methods for this compound quantification is a critical step to ensure their reliability and suitability for intended applications, adhering to guidelines set by bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) wikipedia.orgscribd.comfishersci.cafishersci.ie. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components wikipedia.orgscribd.comfishersci.cafishersci.ie.

Linearity: Demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range wikipedia.orgscribd.comfishersci.cafishersci.ie. For instance, a reversed-phase HPLC method for this compound in rabbit tissues showed linearity in the range of 200-4000 ppb wikipedia.org.

Precision: Assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes intra-day (repeatability) and inter-day precision wikipedia.org. Studies have shown low relative standard deviations (RSD) for this compound analysis, indicating good precision wikipedia.org.

Accuracy: Measures the closeness of agreement between the test results and the true value. It is often expressed as recovery wikipedia.orgscribd.comfishersci.cafishersci.ie. High recovery rates, such as 91-97% in chicken tissues, have been reported for this compound extraction methods.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ) wikipedia.orgscribd.comfishersci.cafishersci.ie.

Repeatability: The precision under the same operating conditions over a short interval of time wikipedia.org.

Robustness: The capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters wikipedia.orgscribd.comfishersci.cafishersci.ie.

An RP-HPLC method developed for this compound residues in rabbit tissues demonstrated ideal peak characteristics with a tailing factor greater than 2 and theoretical plates greater than or equal to 2000 wikipedia.org.

Residue Depletion Studies in Food-Producing Animals

Residue depletion studies are fundamental for establishing safe withdrawal periods for veterinary drugs in food-producing animals, ensuring that residues in edible tissues are below the Maximum Residue Limits (MRLs) at the time of slaughter or consumption wikipedia.orgscribd.comfishersci.cawikipedia.orgfishersci.ieamericanelements.com. These studies involve administering the drug to animals and then monitoring the concentration of the drug and its metabolites in various tissues over time.

For example, a study in rabbits involving intramuscular injection of 5 mg/kg body weight of this compound for 5 successive days showed that this compound residues in muscle, kidneys, and liver were below the recommended MRLs on the 1st day after treatment, suggesting that rabbit meat could be safely consumed then wikipedia.orgscribd.comfishersci.cafishersci.ie. In broiler chickens, a study investigating oral administration of 10 mg this compound/kg body weight daily for 5 days found that mean kidney, liver, muscle, and skin + fat tissue concentrations of this compound and its major metabolite sarafloxacin were measured 1 day after the final dose wikipedia.orgamericanelements.com.

The sensitivity of analytical methods is characterized by their detection and quantification limits in different animal tissues. These limits are crucial for regulatory compliance and food safety.

Table 1: Reported Detection (LOD) and Quantification (LOQ) Limits for this compound in Various Tissues

Animal SpeciesTissue/MatrixLOD (µg/kg or ppb)LOQ (µg/kg or ppb)Analytical MethodSource
RabbitMuscleLow-RP-HPLC wikipedia.org
RabbitKidneysLow-RP-HPLC wikipedia.org
RabbitLiverLow-RP-HPLC wikipedia.org
RabbitSerumLow-RP-HPLC wikipedia.org
ChickenTissues1240HPLC
ChickenMuscle1050Capillary Electrophoresis
BovineKidney2 ng injected-RP-HPLC
BovineMuscle2 ng injected-RP-HPLC
BovineEggs2 ng injected-RP-HPLC

Note: "Low" indicates that specific numerical values were not provided but described as low in the source.

These reported LOD and LOQ values are generally well below the established Maximum Residue Limits (MRLs), ensuring that the methods are sufficiently sensitive for residue monitoring wikipedia.orgscribd.comfishersci.cafishersci.ie.

The withdrawal period is the time interval required between the last administration of a veterinary drug to an animal and the collection of food products (e.g., meat, milk, eggs) from that animal for human consumption. This period is calculated to ensure that drug residues in edible tissues fall below the established MRLs. Software like EMEA WT 1.4, with a 99% confidence level, is often used to estimate withdrawal periods based on MRLs.

Maximum Residue Limits (MRLs) for this compound have been established by regulatory bodies like the European Medicines Agency (EMA) and the Committee for Veterinary Medicinal Products (CVMP) for various food-producing species and tissues.

Table 2: Maximum Residue Limits (MRLs) and Corresponding Withdrawal Periods for this compound in Food-Producing Animals

Animal SpeciesTissueMRL (µg/kg or ppb)Withdrawal PeriodSource
RabbitMuscle3001 day wikipedia.orgscribd.comfishersci.cafishersci.ie
RabbitKidneys6001 day wikipedia.orgscribd.comfishersci.cafishersci.ie
RabbitLiver8001 day wikipedia.orgscribd.comfishersci.cafishersci.ie
ChickenMuscle3005 days wikipedia.orgamericanelements.com
ChickenLiver19003 days
ChickenSkin4003 days
ChickenKidney6005 days
ChickenLung3005 days

It has been estimated that extending the MRLs to all food-producing species would result in a consumer intake not exceeding 66% of the Acceptable Daily Intake (ADI).

Structure Activity Relationship Sar Studies of Difloxacin and Its Analogs

Impact of Substituent Modifications at Key Positions (N-1, C-6, C-7, C-8) on Antimicrobial Potency

The antimicrobial potency of difloxacin and its analogs is profoundly influenced by the nature of the substituents at four critical positions on the quinolone ring.

The C-6 position is almost universally substituted with a fluorine atom in modern fluoroquinolones, a defining feature that significantly boosts their antibacterial activity. This substitution enhances both the inhibition of DNA gyrase and the penetration of the drug into bacterial cells. nih.gov The presence of the C-6 fluorine atom in this compound is a key contributor to its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. thepharmajournal.com

The C-7 position typically bears a nitrogen-containing heterocyclic ring, which plays a vital role in the drug's spectrum of activity, potency, and pharmacokinetic properties. In this compound, this is a 4-methyl-1-piperazinyl group. Modifications to this piperazinyl ring can have a substantial impact on antibacterial activity. For example, the introduction of bulky substituents on the piperazine (B1678402) ring can influence the compound's interaction with the DNA gyrase-DNA complex. The basic nitrogen in the piperazinyl moiety is also thought to enhance tissue penetration. thepharmajournal.com The substitution of a piperazinyl ring at this position is particularly effective against Pseudomonas species. thepharmajournal.com

The C-8 position can be modified to fine-tune the antibacterial spectrum and potency. While this compound itself has a hydrogen atom at C-8, studies on other fluoroquinolones have demonstrated that the introduction of a halogen (such as fluorine or chlorine) or a methoxy (B1213986) group at this position can enhance activity, particularly against Gram-positive and anaerobic bacteria. nih.govnih.gov For instance, a C-8 methoxy group has been shown to improve activity against resistant mutants. nih.govnih.gov

The following table summarizes the general impact of substituents at these key positions on the antimicrobial activity of fluoroquinolones, providing context for the specific structure of this compound.

PositionTypical Substituent in this compoundGeneral Impact of Substituent on Fluoroquinolone Activity
N-1 p-FluorophenylInfluences overall potency; aryl groups can confer a unique activity spectrum. nih.gov
C-6 FluorineSignificantly enhances DNA gyrase inhibition and bacterial cell penetration. nih.gov
C-7 4-Methyl-1-piperazinylAffects spectrum of activity, potency, and pharmacokinetics; enhances activity against Pseudomonas. thepharmajournal.com
C-8 HydrogenHalogen or methoxy substitution can enhance activity against Gram-positive and anaerobic bacteria. nih.govnih.gov

Role of Fluorine Atom Substitutions in the Quinolone Nucleus

The strategic incorporation of fluorine atoms into the quinolone nucleus is a hallmark of the fluoroquinolone class of antibiotics, including this compound, and is a primary reason for their enhanced antimicrobial properties compared to their non-fluorinated predecessors. wikipedia.org

The most critical fluorine substitution is at the C-6 position . This single substitution dramatically increases the potency of the compound by enhancing its ability to inhibit bacterial DNA gyrase. nih.gov The high electronegativity of the fluorine atom at this position is believed to influence the electronic distribution within the quinolone ring, thereby strengthening its interaction with the enzyme-DNA complex. Furthermore, the C-6 fluorine atom contributes to improved penetration of the drug through the bacterial cell wall. nih.gov

Some research has explored the introduction of a fluorine atom at the C-8 position . While not present in this compound, a C-8 fluorine substituent has been shown in other analogs to enhance activity, although in some cases it does not provide a significant advantage over other halogens or a methoxy group at this position. nih.gov

Influence of Aryl Group Substitutions on Antimicrobial Activity

The presence of an aryl group at the N-1 position, as seen in this compound with its p-fluorophenyl substituent, represents a significant structural variation within the fluoroquinolone class, which more commonly features smaller alkyl or cycloalkyl groups. This aryl substitution has a marked influence on the antimicrobial activity.

SAR studies have revealed that the nature of the N-1 aryl substituent is a key determinant of in vitro antibacterial potency. nih.gov For instance, analogs with a p-fluorophenyl or a p-hydroxyphenyl group at the N-1 position have demonstrated excellent activity. nih.gov The electronic properties and the spatial arrangement of the aryl ring play a crucial role in the drug's interaction with the DNA gyrase-DNA complex.

The introduction of a p-fluorophenyl group in this compound is associated with an increased spectrum of activity, particularly against anaerobic bacteria. thepharmajournal.com This highlights that the N-1 aryl substituent can modulate not only the potency but also the breadth of antibacterial action.

The following table presents a comparison of the in vitro activity of this compound (with an N-1 p-fluorophenyl group) and its close analog, sarafloxacin (B1681457), which also features the same N-1 substituent, against various bacterial isolates. This data underscores the potent activity conferred by this specific aryl group.

OrganismThis compound MIC (µg/mL)Sarafloxacin MIC (µg/mL)
Staphylococcus aureus0.250.12-0.5
Streptococcus pneumoniae2.01.0-2.0
Escherichia coli≤1.00.03-0.12
Pseudomonas aeruginosa2.00.5-2.0

Data compiled from various in vitro studies.

Elucidation of Pharmacophore and Essential Structural Features for DNA Gyrase Binding

The bactericidal action of this compound and other fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase (and in some cases, topoisomerase IV), enzymes essential for DNA replication, transcription, and repair. The key structural features of the fluoroquinolone molecule that are essential for this interaction form a well-defined pharmacophore.

The core pharmacophore for DNA gyrase binding consists of the 4-oxo-3-carboxylic acid moiety . thepharmajournal.com The carboxylic acid at C-3 and the ketone at C-4 are critical for binding to the enzyme. It is believed that these groups interact with the DNA gyrase-DNA complex, possibly through chelation with a magnesium ion, which stabilizes the complex and prevents the re-ligation of the cleaved DNA strands. thepharmajournal.com

The bicyclic quinolone ring system provides the rigid scaffold necessary to correctly orient the key interacting groups. The planarity of this ring system is thought to be important for intercalation into the DNA base pairs at the site of cleavage.

The C-6 fluorine atom is a crucial component of the pharmacophore, significantly enhancing the binding affinity for DNA gyrase. nih.gov

The substituent at the N-1 position also plays a direct role in the interaction with the enzyme-DNA complex. The p-fluorophenyl group of this compound, for example, is positioned to make favorable contacts within the binding pocket.

Finally, the C-7 piperazinyl ring is not only important for the spectrum of activity and pharmacokinetics but also contributes to the binding affinity. This substituent extends from the core scaffold and can make additional interactions with the DNA gyrase enzyme. thepharmajournal.com

In essence, the this compound molecule is a finely tuned structure where each component—the core scaffold, the key functional groups for enzyme interaction, and the peripheral substituents that modulate potency and spectrum—works in concert to achieve its potent antibacterial effect.

Innovative Drug Delivery Systems for Difloxacin

Nano-emulsion Formulations of Difloxacin

Nanoemulsions represent a promising strategy for this compound delivery due to their unique physicochemical properties, including nanoscale droplet size and high stability. These systems can significantly improve the solubility and bioavailability of poorly water-soluble drugs. nih.govresearchgate.netpharmacophorejournal.com

Synthesis and Characterization of Nano-emulsions

The synthesis of this compound nanoemulsions typically involves methods that create fine, stable dispersions of oil and water, stabilized by surfactants and co-surfactants. One common approach is the oil-in-water (O/W) nanoemulsion technique. nih.gov For instance, a this compound nanoemulsion can be prepared by combining an oil phase (e.g., this compound dissolved in absolute ethanol (B145695) with Tween 80 as an emulsifier) with an aqueous phase (e.g., Pluronic F-127 dissolved in distilled water). nih.gov The mixture is then subjected to pulse sonication, followed by evaporation of the organic solvent. nih.gov

Various high-energy methods are employed for nanoemulsion preparation, including high-pressure homogenization, microfluidization, and ultrasonication, which provide strong disruptive forces to break down large droplets into nano-sized particles. nih.govmdpi.comresearchgate.net Low-energy methods, such as phase inversion temperature (PIT) and spontaneous emulsification, are also utilized, though they may require higher surfactant concentrations. nih.govmdpi.comresearchgate.net

Characterization of this compound nanoemulsions involves a suite of analytical techniques to assess their physical and structural properties. These include:

Transmission Electron Microscopy (TEM): Used to examine the nano-emulsion's size and surface morphology. nih.govijpsonline.comresearchgate.net

Dynamic Light Scattering (DLS): Determines particle size distribution and zeta potential, which reflects the surface charges and stability of the prepared sample. nih.govijpsonline.comresearchgate.netnih.gov A zeta potential of ±30 mV is generally considered sufficient for ensuring physical stability. ijpsonline.com

UV-Visible Spectroscopy: Records the absorption spectra of the free drug and the nanoemulsion-containing drug to assess drug incorporation and potential spectral shifts. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Utilized to estimate the structural composition of the nano-emulsion and assess drug-excipient interactions. nih.govijpsonline.comresearchgate.net

Viscosity Assessment: Important for physicochemical characterization, with low viscosity often indicating an O/W type emulsion. ijpsonline.commdpi.com

These characterization techniques confirm the successful formation of stable nanoemulsions with desired properties, such as a spherical morphology and no particle agglomeration. researchgate.net

Enhanced Antimicrobial Efficacy and Bioavailability via Nanoparticle Delivery

Nano-emulsion formulations of this compound have demonstrated enhanced antimicrobial efficacy and improved bioavailability compared to conventional this compound. Studies evaluating nano-emulsion this compound (NED) against Salmonella enterica Serovar Enteritidis in chickens have shown superior in vitro effectiveness compared to commercial this compound (CD). nih.govnih.govresearchgate.netopenveterinaryjournal.com For instance, the agar (B569324) well diffusion test indicated that NED was more effective in vitro against S. enteritidis isolates than CD. nih.govnih.govopenveterinaryjournal.com The minimum inhibitory concentration (MIC) for NED was recorded at 0.78 µg/ml, inhibiting bacterial growth more effectively than CD, which inhibited growth at 0.62 µg/ml. nih.govnih.govopenveterinaryjournal.com

In in vivo studies, treatment with NED significantly reduced mortality rates in broilers infected with S. enteritidis. nih.govnih.govresearchgate.netopenveterinaryjournal.com This improved performance highlights the potential of nano-emulsion delivery to enhance the antibacterial efficacy of this compound. nih.govnih.govresearchgate.netopenveterinaryjournal.com

The enhanced efficacy and bioavailability achieved through nanoparticle delivery are attributed to several factors. Nanoemulsions, with their small droplet size (typically 20-200 nm), create a significant interfacial area for drug dissolution, thereby improving the solubility and bioavailability of drugs. nih.govpharmacophorejournal.com They can increase drug loading capacity and offer protection from degradation, extending the shelf life of pharmaceuticals. nih.govsaspublishers.com This increased solubility and large surface area facilitate better absorption and diffusion of the drug within the body. nih.govpharmacophorejournal.com

Mechanisms of Improved Drug Penetration and Reduced Toxicity

The mechanisms by which nano-emulsion formulations enhance drug penetration and potentially reduce toxicity are multifaceted. The small size of nanoparticles, including those in nanoemulsions, allows for improved drug penetration by increasing membrane permeability and facilitating internalization by receptor-mediated endocytosis through cells. openveterinaryjournal.comsemanticscholar.orgijrpr.com The increased surface-to-volume ratio of nanoparticles in antimicrobial drugs can improve drug penetration by rupturing the microbial cell wall or cytoplasmic membrane. nih.govopenveterinaryjournal.com

Furthermore, the ability of nanoparticles to easily permeate connective tissue allows the drug to reach its target site without obstructing capillaries. openveterinaryjournal.com The use of specific polymeric nanoparticles, such as those containing Tween 80 and Pluronic F-127, has been recognized in antibacterial drug delivery systems for their role in enhancing molecular interactions and supporting the body's response against pathogens. nih.gov

Beyond enhanced penetration, nanoparticle platforms can offer tailored medication delivery, which may lead to reduced toxicity to healthy tissues by enabling preferential accumulation at target sites. nih.govresearchgate.netuq.edu.au This targeted delivery can minimize systemic exposure and off-target accumulation, thereby contributing to a more favorable safety profile compared to conventional drug administration. nih.gov Nanoformulations also protect the active ingredient against degradation and deactivation. researchgate.net

Other Advanced Delivery Approaches

Liposomes are a prominent example of advanced drug delivery systems. They are spherical vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.commdpi.com The preparation of liposomes for fluoroquinolones, such as danofloxacin (B54342) mesylate (a related compound to this compound), has been described using methods like the ammonium (B1175870) sulfate (B86663) gradient method, resulting in stable, spherical vesicles with high encapsulation efficiency and improved pharmacokinetic characteristics, including sustained release and potential for targeted delivery. google.com

Other advanced delivery approaches include:

Polymeric Nanoparticles: These carriers offer increased stability, improved targeting ability, sustained drug release, and higher encapsulation efficiency. nih.gov

Micelles: These are another type of lipid-based delivery system capable of solubilizing lipophilic drugs. nih.govmdpi.com

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are designed to form fine emulsions upon contact with aqueous media in the gastrointestinal tract, enhancing drug solubility and bioavailability. mdpi.com

Long-Acting Gel Formulations: For instance, a long-acting poloxamer gel formulation with carboxy-methylcellulose has been investigated for subcutaneous administration of this compound, demonstrating sustained plasma and milk elimination half-lives. researchgate.net

Fixed Oral Formulations: These can include enteric-coated tablets or multiple-unit tableted dosage forms designed to improve the delivery of antibacterial compounds, including this compound, particularly for targeted conditions like Helicobacter infections. google.com

Sustained Release Injectable Formulations: These formulations often utilize oil as a solvent to provide extended drug release over periods of days or weeks. google.com

These diverse advanced delivery systems underscore the ongoing efforts to optimize this compound's therapeutic utility by addressing challenges related to solubility, stability, targeting, and controlled release.

Pharmacovigilance and Toxicological Considerations of Difloxacin

Embryotoxicity and Teratogenic Effects in Research Models

Research models have been employed to evaluate the potential embryotoxic and teratogenic effects of difloxacin. Studies in pregnant rats indicate a dose-dependent effect on fetal development. Oral administration of this compound at a dose of 20 mg/kg body weight (b.wt) from the 6th to the 15th day of gestation did not produce teratogenic effects. However, increasing the dose to 40 mg/kg b.wt orally during the same gestational period resulted in significant teratogenic effects. These effects included a decrease in fetal size, weight, and length, along with retarded growth and an increased incidence of both skeletal and visceral abnormalities ekb.eg.

Furthermore, some rat studies have suggested embryofetotoxicity at a high dose of 275 mg/kg ratguide.com. A notable concern with fluoroquinolones, including this compound, is their propensity to cause arthropathy, characterized by erosions of articular cartilage in weight-bearing joints, as well as other signs of arthropathy in immature animals, such as juvenile rats. This effect appears to be dose-related, occurring with high dosages over extended periods ratguide.comwikipedia.orgeuropa.eu. The reproductive safety of this compound has been assessed solely in laboratory animals, leading to recommendations against its use in pregnant or lactating bitches or male stud dogs europa.eu.

The broader class of fluoroquinolones, to which this compound belongs, can theoretically exert mutagenic and carcinogenic effects on the developing fetus because they cross the human placenta and inhibit bacterial DNA gyrase, an enzyme with similarities to mammalian topoisomerases nih.govnih.gov. Similar to this compound, other fluoroquinolones like norfloxacin (B1679917) have demonstrated dose-dependent embryotoxic and teratogenic effects in pregnant rats, manifesting as reduced viable fetuses, increased fetal resorptions, growth retardation, and various visceral and skeletal defects nih.gov.

The following table summarizes key findings on the embryotoxicity and teratogenic effects of this compound in research models:

Research ModelDose (mg/kg b.wt)Gestational PeriodObserved EffectsCitation
Pregnant Rats20 (oral)Days 6-15No teratogenic effects ekb.eg
Pregnant Rats40 (oral)Days 6-15Decreased fetal size, weight, length; retarded growth; increased skeletal & visceral abnormalities ekb.eg
Rats275 (high dose)Not specifiedIndication of embryofetotoxicity ratguide.com
Immature Animals (e.g., juvenile rats)High dosages over extended periodsNot applicableErosions of articular cartilage in weight-bearing joints (arthropathy) ratguide.comwikipedia.orgeuropa.eu

Potential for Drug Interactions with Other Therapeutic Agents

This compound, like other fluoroquinolones, has the potential for various drug interactions that can impact its efficacy or lead to adverse effects. A critical interaction involves non-steroidal anti-inflammatory drugs (NSAIDs); concurrent use of quinolones with NSAIDs may induce seizures in certain animals, as this compound is thought to inhibit GABA receptors, and NSAIDs can enhance this inhibition europa.euagrovetmarket.com. Antagonism with nitrofurantoin (B1679001) may also occur europa.euagrovetmarket.com.

The absorption of this compound can be significantly reduced by the co-administration of cation-containing gastrointestinal products. These include magnesium/aluminum antacids, sucralfate, or products containing calcium, iron, or zinc, which can lead to decreased serum concentrations and potentially diminished therapeutic efficacy ratguide.comwikipedia.orgeuropa.eudrugbank.com.

Other noted interactions include an increase in theophylline (B1681296) blood levels when used concurrently with this compound ratguide.comwikipedia.org. Probenecid, by blocking the tubular secretion of this compound, may elevate its blood levels and extend its half-life ratguide.comwikipedia.org.

This compound has also been observed to influence the metabolism and efficacy of a range of other therapeutic agents:

Increased Therapeutic Efficacy: Acenocoumarol, acetohexamide, alogliptin, buformin, and bromocriptine (B1667881) drugbank.com.

Decreased Metabolism: Azathioprine, azelastine, acetaminophen, and bromotheophylline drugbank.com.

Increased Risk of QTc Prolongation: Azithromycin, acebutolol, brompheniramine, and buclizine (B1663535) drugbank.com.

Increased Risk of Tendinopathy: Budesonide drugbank.com.

Increased Neuroexcitatory Activities: Balsalazide, acemetacin, and aceclofenac (B1665411) drugbank.com.

Decreased Therapeutic Efficacy: BCG vaccine drugbank.com.

Conversely, synergistic effects can be observed when this compound, a fluorinated quinolone, is used with aminoglycosides, cephalosporins, and extended-spectrum penicillins ratguide.com. Notably, this compound has been administered concurrently with ectoparasiticides, antiepileptics, anesthetics, antihistamines, and topical anti-inflammatory drugs without reported adverse effects wikipedia.org.

The following table outlines significant drug interactions involving this compound:

Interacting Agent/ClassEffect on this compound/Co-administered DrugMechanism/OutcomeCitation
NSAIDsMay cause seizures in animalsThis compound inhibits GABA receptors, NSAIDs reinforce inhibition europa.euagrovetmarket.com
NitrofurantoinAntagonismImpaired quinolone efficacy in UTIs europa.euagrovetmarket.com
Cation-containing GI products (e.g., antacids, sucralfate, Ca, Fe, Zn)Decreased this compound absorptionReduced serum concentration and efficacy ratguide.comwikipedia.orgeuropa.eudrugbank.com
TheophyllineIncreased theophylline blood levelsNot specified ratguide.comwikipedia.org
ProbenecidIncreased this compound blood levels and half-lifeBlocks tubular secretion ratguide.comwikipedia.org
Azathioprine, Azelastine, Acetaminophen, BromotheophyllineDecreased metabolism of these agentsNot specified drugbank.com
Azithromycin, Acebutolol, Brompheniramine, BuclizineIncreased risk/severity of QTc prolongationNot specified drugbank.com
BudesonideIncreased risk/severity of tendinopathyNot specified drugbank.com
Balsalazide, Acemetacin, AceclofenacIncreased neuroexcitatory activities of this compoundNot specified drugbank.com
BCG vaccineDecreased therapeutic efficacy of vaccineNot specified drugbank.com
Aminoglycosides, Cephalosporins, Extended-spectrum PenicillinsSynergism with this compoundNot specified ratguide.com

Impact on Soil Bacterial Communities and Resistance Gene Abundance

The environmental presence of this compound, particularly through the application of manure from treated animals, has been shown to influence soil bacterial communities and the abundance of antibiotic resistance genes (ARGs). A field study investigating the impact of manure from this compound-treated pigs on bulk soil and maize rhizosphere revealed a significant alteration in the bacterial community composition nih.govresearchgate.net.

Specific quinolone resistance genes, namely qnrB and qnrS1/qnrS2, were detected in some soil samples, although qnrA was not found nih.gov. Quantitative PCR analyses demonstrated an increased abundance of the integrase gene intI1, which is associated with class I integrons, and sulfonamide resistance genes sul1 and sul2 in this compound-manure-treated bulk soil and rhizosphere, relative to 16S rRNA genes nih.govresearchgate.netoup.com. Additionally, traN genes, indicative of LowGC-type plasmids, showed increased abundance exclusively in bulk soil nih.govresearchgate.netoup.com.

It is important to note that some studies have not observed apparent effects on microbial diversity in response to this compound frontiersin.org. However, the general consensus is that elevated concentrations of antibiotics in soil can select for the preferential outgrowth of antibiotic-resistant bacteria, leading to shifts in the antibiotic sensitivity of entire microbial populations frontiersin.org.

The following table summarizes the impact of this compound on soil bacterial communities and resistance genes:

Parameter/GeneEffect in this compound-Treated Soil (via manure)Duration of EffectCitation
Bacterial Community CompositionSignificant alteration (DGGE profiles)Up to Day 28, then resilience observed nih.govresearchgate.netoup.com
qnrB, qnrS1/qnrS2 genesDetection in some samplesNot specified nih.gov
intI1 gene (Class I integrons)Increased abundance (qPCR)Increased, then decreased over time nih.govresearchgate.netoup.com
sul1, sul2 genes (Sulfonamide resistance)Increased abundance (qPCR)Significantly increased compared to control nih.govresearchgate.netoup.com
traN genes (LowGC-type plasmids)Increased abundance (only in bulk soil)Not specified nih.govresearchgate.netoup.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Difloxacin’s minimum inhibitory concentration (MIC) against Gram-negative bacteria?

  • Methodological Answer : MIC testing should follow standardized protocols (e.g., CLSI guidelines) using broth microdilution or agar dilution. For E. coli, MIC values for this compound range from 0.1875 µg/mL, as determined via antimicrobial susceptibility testing (AST) panels . Include controls for pH and cation concentration, as fluoroquinolone activity is pH-sensitive .

Q. How does this compound’s mechanism of action influence experimental design in bacterial inhibition studies?

  • Methodological Answer : Design studies to account for time-kill kinetics, as this compound inhibits DNA gyrase, causing concentration-dependent bactericidal effects. Use log-phase cultures for optimal gyrase activity assessment. Include controls with gyrase inhibitors (e.g., novobiocin) to confirm target specificity .

Q. What factors contribute to variability in this compound’s efficacy across bacterial species?

  • Methodological Answer : Variability arises from efflux pump expression, membrane permeability, and mutations in gyrA/gyrB genes. Use isogenic mutant strains to isolate resistance mechanisms. Pair MIC assays with genotyping (e.g., PCR for qnr genes) to correlate phenotypic and genetic resistance .

Advanced Research Questions

Q. How can time-resolved metagenomic analysis elucidate the environmental impact of this compound in manure-amended soils?

  • Methodological Answer : Apply DGGE and qPCR to track bacterial community shifts and resistance gene abundance (e.g., sul1, intI1) over time. In bulk soil, this compound manure induces transient changes (peak at day 28), with resilience observed by day 71. Use principal component analysis (PCA) to distinguish treatment effects from background variation .

Q. What methodological challenges arise when reconciling contradictory data on plasmid-mediated resistance to this compound?

  • Methodological Answer : Contradictions may stem from plasmid diversity (e.g., LowGC-type vs. HighGC-type) and horizontal gene transfer dynamics. Combine hybridization-based PCR (for qnrB/S1/S2) with conjugation assays to quantify plasmid transfer rates. Normalize data to 16S rRNA to account for biomass differences .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for reduced off-target effects?

  • Methodological Answer : Use X-ray crystallography to map this compound-DNA gyrase interactions. Modify the C-7 piperazinyl group to reduce mammalian topoisomerase II inhibition. Validate via cytotoxicity assays in eukaryotic cell lines and comparative MIC testing .

Methodological Frameworks

  • PICOT Framework : Use to structure studies on this compound’s clinical efficacy (Population: Infected livestock; Intervention: this compound dose; Comparison: Enrofloxacin; Outcome: MIC reduction; Time: 7-day trial) .
  • FINER Criteria : Ensure research questions are Feasible (e.g., lab resources), Interesting (e.g., resistance evolution), Novel (e.g., SAR optimization), Ethical (e.g., animal welfare compliance), and Relevant (e.g., One Health implications) .

Key Pitfalls to Avoid

  • Overgeneralization : this compound’s activity varies by bacterial species; avoid extrapolating MIC data without strain-specific validation .
  • Ignoring Temporal Dynamics : Soil microbiome studies must include longitudinal sampling to capture resilience patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difloxacin
Reactant of Route 2
Reactant of Route 2
Difloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.